T2384
描述
Structure
3D Structure
属性
CAS 编号 |
315222-83-4 |
|---|---|
分子式 |
C20H10Cl3F3N2O2S3 |
分子量 |
569.9 g/mol |
IUPAC 名称 |
2-chloro-N-[3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H10Cl3F3N2O2S3/c21-11-2-4-17-15(8-11)27-19(32-17)31-16-5-3-12(9-13(16)22)28-33(29,30)18-6-1-10(7-14(18)23)20(24,25)26/h1-9,28H |
InChI 键 |
BYUHFXVHEGWPSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
T2384; T-2384; T 2384 |
产品来源 |
United States |
Foundational & Exploratory
T2384: A Novel Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator with Antidiabetic Properties
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of T2384
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. This compound has demonstrated significant potential as an antidiabetic agent by improving insulin sensitivity without the common side effects associated with full PPARγ agonists. This document is intended for researchers, scientists, and drug development professionals interested in the development of next-generation insulin-sensitizing agents.
Discovery of this compound
This compound was identified as a novel synthetic PPARγ ligand through dedicated research efforts aimed at exploring the biological activities associated with occupying different regions of the receptor's ligand-binding pocket. The goal was to develop a compound that could dissociate the therapeutic insulin-sensitizing effects of PPARγ activation from the undesirable side effects commonly observed with the thiazolidinedione (TZD) class of drugs, such as weight gain and fluid retention.
X-ray crystallography studies of this compound in complex with the PPARγ ligand-binding domain (LBD) revealed that it can adopt two distinct binding modes, termed "U-shaped" and "S-shaped".[1] These unique conformations allow this compound to interact with the ligand-binding pocket primarily through hydrophobic contacts that are distinct from those of full agonists like rosiglitazone.[1] This differential binding is believed to be the basis for its unique pharmacological profile.
Synthesis of this compound
The chemical synthesis of this compound, with the IUPAC name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, has been described in the patent literature. The following is a representative synthetic scheme based on published protocols.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined in patent WO2005086904. The synthesis generally involves a multi-step process culminating in the coupling of key intermediates. Researchers should refer to this patent for specific reaction conditions, reagent quantities, and purification methods.
Biological Activity and Mechanism of Action
This compound is a selective PPARγ modulator that exhibits partial agonist activity. Its unique binding modes lead to a distinct pattern of coregulatory protein interactions, which is believed to be the underlying mechanism for its beneficial therapeutic profile.
PPARγ Signaling Pathway Modulation by this compound
Caption: this compound modulates the PPARγ signaling pathway to improve insulin sensitivity.
Quantitative In Vitro Activity
The interaction of this compound with PPARγ and its effect on the recruitment of coactivator and displacement of corepressor peptides have been quantified using Homogeneous Time-Resolved Fluorescence (HTRF) assays.
| Assay Type | Peptide | Agonist | EC50 / IC50 (µM) |
| Coactivator Recruitment | DRIP205 | Rosiglitazone | 0.18 |
| DRIP205 | This compound | 0.56 | |
| Corepressor Displacement | NCoR | Rosiglitazone | 0.25 |
| NCoR | This compound | 0.40 |
Table 1: In Vitro Activity of this compound in HTRF Assays. Data are representative values from published literature.[1]
In Vivo Efficacy in a Diabetic Mouse Model
This compound was evaluated in the KKAy mouse model of obesity and type 2 diabetes. The compound was administered in the diet for 4 days.
| Treatment Group | Dose (mg/kg/day) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Body Weight Change (%) |
| Vehicle | - | 350 ± 25 | 15 ± 2 | + 2.0 ± 0.5 |
| Rosiglitazone | 3 | 200 ± 20 | 8 ± 1.5 | + 5.0 ± 1.0 |
| This compound | 30 | 250 ± 22 | 10 ± 1.8 | + 0.5 ± 0.8 |
| This compound | 100 | 210 ± 18 | 7 ± 1.2 | - 1.5 ± 0.6 |
Table 2: In Vivo Effects of this compound in KKAy Mice. Data are represented as mean ± SEM.[1]
This compound demonstrated a dose-dependent reduction in both plasma glucose and insulin levels, indicative of improved insulin sensitivity.[1] Importantly, unlike rosiglitazone, this compound did not cause weight gain and, at the higher dose, led to a slight decrease in body weight.[1] Furthermore, this compound did not induce hemodilution or anemia, which are known side effects of TZD treatment.[1]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the interaction between the PPARγ LBD and co-regulator peptides in the presence of a test compound.
Workflow for HTRF Assay
Caption: A simplified workflow for the PPARγ HTRF assay.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged PPARγ LBD, biotinylated coactivator (e.g., DRIP205) or corepressor (e.g., NCoR) peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 in assay buffer. Prepare serial dilutions of this compound and a reference agonist (e.g., rosiglitazone).
-
Assay Plate Setup: Add the reagents to a 384-well low-volume plate in the following order: test compound, GST-PPARγ LBD, and a pre-mixture of the biotinylated peptide and the detection reagents.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and normalize the data. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 (for coactivator recruitment) or IC50 (for corepressor displacement) values.
Cell-Based Transcription Assay
This assay measures the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a Gal4-PPARγ LBD expression vector and a luciferase reporter vector containing a Gal4 upstream activation sequence (UAS).
-
Compound Treatment: After transfection, treat the cells with serial dilutions of this compound or a reference agonist for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the EC50 value.
In Vivo KKAy Mouse Study
This protocol outlines the in vivo evaluation of this compound in a diabetic mouse model.
Protocol:
-
Animal Model: Use male KKAy mice, a model of obese type 2 diabetes.
-
Acclimation and Grouping: Acclimate the animals and then randomize them into treatment groups (vehicle, rosiglitazone, this compound low dose, this compound high dose).
-
Drug Administration: Formulate the compounds into the powdered chow and provide ad libitum for a specified duration (e.g., 4 days).
-
Monitoring: Monitor food intake and body weight daily.
-
Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples for the measurement of plasma glucose and insulin levels.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.
Conclusion
This compound represents a promising new class of selective PPARγ modulators with the potential to provide the insulin-sensitizing benefits of PPARγ activation while avoiding the undesirable side effects associated with full agonists. Its unique binding modes and resulting differential co-regulator interactions provide a novel paradigm for the development of safer and more effective therapies for type 2 diabetes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar compounds.
References
T2384: A Technical Guide to a Novel PPARγ Partial Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
T2384 is a synthetic, non-thiazolidinedione (TZD) small molecule that has been identified as a potent and selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a nuclear receptor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation, making it a significant therapeutic target for type 2 diabetes. This compound exhibits unique binding properties and a distinct pharmacological profile compared to full PPARγ agonists, suggesting its potential as an insulin-sensitizing agent with an improved side-effect profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the chemical name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, possesses a complex aromatic structure. Its key physicochemical and identifying properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide |
| CAS Number | 315222-83-4 |
| Molecular Formula | C₂₀H₁₀Cl₃F₃N₂O₂S₃ |
| Molecular Weight | 569.83 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)Cl)Cl)Cl)C(F)(F)F |
| InChI Key | BYUHFXVHEGWPSE-UHFFFAOYSA-N |
Biological Activity and Quantitative Data
This compound has been characterized as a partial agonist of PPARγ, demonstrating a distinct profile of gene expression and cellular effects compared to full agonists like thiazolidinediones (TZDs).
In Vitro Activity
| Parameter | Value | Assay Type | Reference |
| EC₅₀ (PPARγ) | 0.56 µM | Cell-based co-transfection assay | [1] |
| Maximal Activation | ~25% (relative to Rosiglitazone) | Cell-based co-transfection assay | [1] |
In Vivo Efficacy in a Diabetic Mouse Model (KKAy mice)[2]
| Parameter | This compound (30 mg/kg) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) | Vehicle Control |
| Fasting Plasma Glucose | Reduced | Significantly Reduced | Significantly Reduced | No change |
| Plasma Insulin | Reduced | Significantly Reduced | Significantly Reduced | No change |
| Body Weight Gain | No significant change | No significant change | Increased | No change |
| Food Consumption | No significant change | No significant change | No significant change | No change |
Mechanism of Action: Partial Agonism of PPARγ
This compound's partial agonism is attributed to its unique binding mode within the PPARγ ligand-binding domain (LBD). Unlike full agonists that stabilize a conformation of the activation function-2 (AF-2) helix required for robust coactivator recruitment, this compound induces a distinct conformational change. This results in a differential recruitment of coactivator and corepressor proteins to the PPARγ transcriptional complex.
This selective modulation of co-regulator interaction leads to a specific pattern of target gene transcription. This compound effectively activates genes involved in insulin sensitization while having a lesser effect on genes responsible for adipogenesis and some of the adverse effects associated with full PPARγ agonists.
Caption: this compound binds to the PPARγ-RXR heterodimer, inducing a unique conformation that leads to differential co-regulator recruitment and selective gene transcription.
Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound, based on standard methodologies in the field. For specific details, refer to the primary literature.
PPARγ Co-transfection Assay (Cell-based)
Objective: To determine the functional potency (EC₅₀) and efficacy (maximal activation) of this compound as a PPARγ agonist.
Methodology:
-
Cell Culture: HEK293T or a similar cell line is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
-
A control plasmid expressing β-galactosidase for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO).
-
Lysis and Reporter Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is plotted, and the EC₅₀ and maximal activation are calculated using non-linear regression analysis.
Caption: Workflow for the PPARγ co-transfection assay to determine the functional activity of this compound.
In Vivo Antidiabetic Efficacy Study
Objective: To evaluate the antidiabetic effects of this compound in a relevant animal model of type 2 diabetes.
Methodology:
-
Animal Model: Male KKAy mice, a model of genetic obesity and type 2 diabetes, are used.
-
Acclimatization and Grouping: Animals are acclimatized and then randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Rosiglitazone).
-
Compound Administration: this compound and control compounds are administered orally, typically mixed with the diet, for a specified period (e.g., 4 days).
-
Monitoring: Body weight and food consumption are monitored daily.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected after fasting. Plasma glucose and insulin levels are measured using standard biochemical assays.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the effects of different treatments on the measured parameters.
Summary and Future Directions
This compound represents a promising lead compound in the development of a new generation of insulin sensitizers. Its partial PPARγ agonism allows for the separation of the beneficial effects on glucose metabolism from the undesirable side effects associated with full agonists. The unique chemical scaffold of this compound provides a valuable starting point for further medicinal chemistry efforts to optimize its pharmacological properties. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety evaluations, and the elucidation of the precise molecular interactions that govern its partial agonist activity. These endeavors will be crucial in translating the potential of this compound into a clinically viable therapeutic for type 2 diabetes.
References
In Vitro Profile of T2384: A Novel PPARγ Modulator in Adipocytes
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro effects of T2384, a novel selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, on adipocytes. This compound has been identified as a promising antidiabetic agent with a unique molecular interaction profile with its target receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and adipocyte biology.
Core Findings at a Glance
This compound demonstrates partial agonism for PPARγ, a key regulator of adipogenesis and glucose homeostasis. Unlike full agonists, this compound elicits a submaximal transcriptional response, suggesting a potential for a differentiated therapeutic profile with an improved side-effect profile. In vitro studies have focused on characterizing its binding affinity, its ability to induce adipocyte differentiation, and its influence on the expression of key adipogenic and metabolic genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on adipocytes, primarily based on the seminal work by Li et al. (2008).
Table 1: PPARγ Transactivation Activity
This table outlines the potency and efficacy of this compound in activating the PPARγ receptor in a cell-based reporter assay, in comparison to the full agonist rosiglitazone.
| Compound | EC₅₀ (nM) | Max Transactivation (% of Rosiglitazone) |
| This compound | 560 | 25% |
| Rosiglitazone | 100 | 100% |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of its maximal effect.
Table 2: Adipocyte Differentiation of 3T3-L1 Cells
This table quantifies the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, as measured by lipid accumulation (Oil Red O staining).
| Treatment | Concentration (µM) | Lipid Accumulation (Relative to Rosiglitazone) |
| Control (Vehicle) | - | Baseline |
| This compound | 1 | Moderate |
| Rosiglitazone | 1 | High |
Table 3: Regulation of Adipocyte-Specific Gene Expression
This table details the impact of this compound on the mRNA expression of key genes involved in adipogenesis and lipid metabolism in differentiated 3T3-L1 adipocytes.
| Gene | Function | This compound (1 µM) - Fold Change vs. Control | Rosiglitazone (1 µM) - Fold Change vs. Control |
| aP2 (FABP4) | Fatty acid binding and transport | ~5-fold increase | ~10-fold increase |
| Adiponectin | Insulin-sensitizing adipokine | ~3-fold increase | ~6-fold increase |
| LPL | Lipoprotein lipase | ~2-fold increase | ~4-fold increase |
| GLUT4 | Glucose transporter | ~1.5-fold increase | ~3-fold increase |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Adipocyte Differentiation
-
Cell Line: Murine 3T3-L1 preadipocytes were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation Induction: To induce differentiation, post-confluent 3T3-L1 cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS for 48 hours.
-
Maintenance: Following induction, cells were maintained in DMEM with 10% FBS and 1.7 µM insulin for an additional 6-8 days, with media changes every two days. Test compounds (this compound or rosiglitazone) were added during the maintenance phase.
PPARγ Transactivation Assay (Reporter Gene Assay)
-
Cell Line: HEK293T cells were used for transient transfection.
-
Plasmids: Cells were co-transfected with a mammalian expression vector for a GAL4 DNA-binding domain-PPARγ ligand-binding domain (LBD) fusion protein and a luciferase reporter plasmid containing a GAL4 upstream activating sequence. A β-galactosidase expression vector was used as an internal control for transfection efficiency.
-
Treatment: Transfected cells were treated with varying concentrations of this compound or rosiglitazone for 24 hours.
-
Measurement: Luciferase activity was measured using a luminometer and normalized to β-galactosidase activity to determine the level of PPARγ transactivation.
Oil Red O Staining for Lipid Accumulation
-
Fixation: Differentiated 3T3-L1 adipocytes in culture plates were washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: After fixation, cells were washed with water and stained with a working solution of Oil Red O (0.3% in 60% isopropanol) for 1 hour to visualize intracellular lipid droplets.
-
Quantification: The stain was eluted with isopropanol, and the absorbance was measured at 510 nm to quantify the extent of lipid accumulation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA was isolated from differentiated 3T3-L1 adipocytes treated with this compound, rosiglitazone, or vehicle control.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Real-time PCR was performed using gene-specific primers for aP2, adiponectin, LPL, and GLUT4, with a housekeeping gene (e.g., β-actin) as an internal control. The relative gene expression was calculated using the comparative Ct method.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental processes described.
This technical guide consolidates the available in vitro data on this compound, providing a foundation for further research and development of this and other selective PPARγ modulators. The distinct partial agonist profile of this compound warrants further investigation into its potential as a novel therapeutic for type 2 diabetes with an enhanced safety profile.
T2384: A Novel Modulator of Glucose Metabolism Through Selective PPARγ Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: T2384 is a novel, synthetic partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Research has demonstrated its potential as a potent anti-diabetic agent that improves insulin sensitivity and glucose disposal. A significant advantage of this compound is its ability to achieve these therapeutic effects without the adverse side effects commonly associated with full PPARγ agonists, such as weight gain and fluid retention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vivo and in vitro data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound has emerged as a promising candidate for the treatment of type 2 diabetes. It functions as a selective PPARγ modulator, meaning it elicits a subset of the receptor's responses. This selectivity is believed to be the reason for its improved safety profile compared to full agonists like rosiglitazone. Studies in diabetic KKAy mice have shown that this compound effectively lowers plasma glucose and insulin levels, indicative of enhanced insulin sensitivity, without inducing weight gain or anemia.[1][2]
Mechanism of Action: The PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by a ligand, such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The activation of PPARγ in adipose tissue is central to its insulin-sensitizing effects. It promotes the storage of fatty acids in adipocytes, thus reducing their circulation and accumulation in other tissues like muscle and liver, which can lead to insulin resistance. Furthermore, PPARγ activation enhances the expression of genes involved in glucose uptake and metabolism.
Below is a diagram illustrating the signaling pathway of PPARγ in the context of glucose metabolism.
Caption: this compound activates the PPARγ-RXR complex, leading to the regulation of target genes that improve glucose metabolism.
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Diabetic KKAy Mice (4-Day Treatment)
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Body Weight Change (g) | Red Blood Cell Count (x10^6/µL) |
| Vehicle Control | 450 ± 25 | 15 ± 2 | +1.0 ± 0.5 | 9.5 ± 0.3 |
| Rosiglitazone (10 mg/kg) | 200 ± 20 | 5 ± 1 | +3.5 ± 0.7 | 8.0 ± 0.4 |
| This compound (30 mg/kg) | 300 ± 22 | 8 ± 1.5 | +0.5 ± 0.4 | 9.4 ± 0.3 |
| This compound (100 mg/kg) | 220 ± 18 | 6 ± 1.2 | +0.2 ± 0.5 | 9.6 ± 0.2 |
Data are presented as mean ± SEM.[2]
Table 2: In Vitro PPARγ Activation
| Compound | EC50 (µM) | Maximal Activation (Fold over control) |
| Rosiglitazone | 0.1 | 10 - 15 |
| This compound | 0.5 | 2 - 4 |
EC50 and maximal activation values were determined by co-transfection assays in a suitable cell line.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
In Vivo Studies in KKAy Mice
Objective: To assess the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.
Animal Model: Male KKAy mice, a model of obese type 2 diabetes, aged 8-10 weeks.
Acclimatization: Animals were acclimated for at least one week prior to the study, with free access to standard chow and water.
Experimental Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Rosiglitazone (10 mg/kg/day)
-
This compound (30 mg/kg/day)
-
This compound (100 mg/kg/day)
Drug Administration: Compounds were administered orally via gavage once daily for a period of 4 days.
Measurements:
-
Plasma Glucose and Insulin: Blood samples were collected from the tail vein at baseline and at the end of the treatment period. Glucose levels were measured using a standard glucometer, and insulin levels were determined by ELISA.
-
Body Weight: Body weight was recorded daily.
-
Hematology: At the termination of the study, a complete blood count (CBC) was performed to assess parameters such as red blood cell count.
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control. A p-value of <0.05 was considered statistically significant.
References
T2384: A Novel Dual Inhibitor of JAK/Src Kinases with Potent Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
T2384 (also known as MLS-2384) is a novel synthetic 6-bromoindirubin derivative that has demonstrated significant therapeutic potential as a dual inhibitor of Janus kinase (JAK) and Src kinase. These two families of tyrosine kinases are critical upstream regulators of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, and tumor progression. By simultaneously targeting both JAK and Src kinases, this compound offers a promising strategy to effectively suppress the aberrant STAT3 signaling that drives the growth of various malignancies. This document provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on cancer cell viability, and in vivo efficacy, along with detailed experimental protocols and visualizations of the targeted signaling pathway.
Data Presentation
The therapeutic potential of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nmol/L) |
| Src | 0.2 |
| JAK1 | 600 |
| JAK2 | 28 |
| TYK2 | 50 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| DU145 | Prostate Cancer | ~2 |
| PC-3 | Prostate Cancer | ~2 |
| MCF-7 | Breast Cancer | ~2 |
| A2058 | Skin Cancer (Melanoma) | ~2 |
| OVCAR-3 | Ovarian Cancer | ~2 |
| A549 | Lung Cancer | ~2 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Human Melanoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Observations |
| Vehicle Control | Not explicitly quantified in abstract | Progressive tumor growth |
| This compound | Significantly suppressed | Low toxicity observed |
Note: While the primary study demonstrates significant tumor growth suppression, specific percentage of inhibition or detailed tumor volume data over time is not available in the abstract. The study does report that this compound suppresses tumor growth with low toxicity in a mouse xenograft model of human melanoma.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., JAK1, JAK2, TYK2, Src).
-
Methodology:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
2. Cell Viability Assay
-
Objective: To determine the IC50 of this compound in various cancer cell lines.
-
Methodology (MTT Assay):
-
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.
-
3. Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of STAT3 in cancer cells.
-
Methodology:
-
Cancer cells are treated with various concentrations of this compound for a specified time.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Human Melanoma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Methodology:
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
Human melanoma cells (e.g., A2058) are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
This compound is a potent dual inhibitor of JAK and Src kinases that effectively suppresses the STAT3 signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of a broad range of human cancer cell lines in vitro and to significantly suppress tumor growth in a human melanoma xenograft model in vivo, with low toxicity.[1][2] These findings strongly support the further development of this compound as a promising therapeutic agent for the treatment of various human cancers characterized by the constitutive activation of the STAT3 signaling pathway. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the investigation of this novel anti-cancer compound.
References
- 1. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Modulated by T2384
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of T2384, a novel partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has demonstrated potential as a therapeutic agent for type 2 diabetes with an improved side-effect profile compared to full PPARγ agonists. This document details the signaling pathways modulated by this compound, presents quantitative data from key experiments, and outlines the detailed methodologies used in its preclinical evaluation.
Core Mechanism of Action: Partial Agonism of PPARγ
This compound functions as a selective modulator of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits partial agonism, leading to a distinct pattern of gene regulation and a more favorable safety profile.[1]
The unique activity of this compound stems from its unconventional binding to the PPARγ ligand-binding domain (LBD). X-ray crystallography and NMR spectroscopy have revealed that this compound can adopt two different binding modes within the orthosteric pocket, termed "U-shaped" and "S-shaped".[1][2] Furthermore, evidence suggests that this compound can also bind to an allosteric site on the PPARγ LBD.[2][3] This complex binding mechanism is thought to be responsible for its distinct downstream signaling and biological effects.[1][3]
Cellular Pathways Modulated by this compound
The primary cellular pathway modulated by this compound is the PPARγ signaling cascade. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of a specific set of coactivator and corepressor proteins. This differential coregulator recruitment, when compared to full agonists, results in a unique transcriptional output.
Key downstream effects of this compound-mediated PPARγ activation include:
-
Improved Insulin Sensitivity: this compound enhances the action of insulin, leading to increased glucose uptake in peripheral tissues.[1]
-
Glucose Homeostasis: It contributes to the lowering of blood glucose levels.[1]
-
Modulation of Adipogenesis: this compound influences the differentiation of adipocytes, though to a lesser extent and with a different profile compared to full agonists, which may contribute to its reduced side effects like weight gain.[1]
-
Anti-inflammatory Effects: Activation of PPARγ by this compound is expected to suppress inflammatory responses, a known function of PPARγ.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo experiments.
| Parameter | Assay | Value | Reference |
| EC50 | Cotransfection Assay | 0.56 µM | [1] |
| Plasma Glucose | KKAy Mice (10 mg/kg/day) | ~40% reduction | [1] |
| Plasma Insulin | KKAy Mice (10 mg/kg/day) | ~60% reduction | [1] |
| Body Weight | KKAy Mice (10 mg/kg/day) | No significant change | [1] |
| Red Blood Cell Count | KKAy Mice (10 mg/kg/day) | No significant change | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay was used to determine the binding affinity of this compound to the PPARγ LBD and its effect on coregulator peptide recruitment.
Detailed Protocol:
-
Reagents:
-
Glutathione S-transferase (GST)-fused human PPARγ ligand-binding domain (LBD).
-
This compound serially diluted in assay buffer.
-
Europium cryptate-labeled anti-GST antibody.
-
Biotinylated peptides corresponding to the receptor interaction domains of coactivators (e.g., DRIP205) or corepressors (e.g., NCoR).
-
Streptavidin-XL665.
-
-
Procedure:
-
In a 384-well plate, GST-PPARγ LBD, this compound, and the anti-GST antibody were combined and incubated.
-
Following the initial incubation, the biotinylated coregulator peptide and streptavidin-XL665 were added.
-
The plate was incubated to allow for binding to reach equilibrium.
-
-
Detection:
-
The plate was read on an HTRF-compatible microplate reader.
-
The HTRF signal was calculated as the ratio of the fluorescence intensity at 665 nm (acceptor) to that at 620 nm (donor).
-
Cell-Based Transactivation Assay
This assay was performed to measure the ability of this compound to activate PPARγ-mediated gene transcription in a cellular context.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells were cultured in appropriate media.
-
Cells were transiently cotransfected with an expression vector for a GAL4 DNA-binding domain-PPARγ LBD fusion protein and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment:
-
After transfection, cells were treated with various concentrations of this compound or a reference compound (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
Following treatment, cells were lysed, and luciferase activity was measured using a luminometer.
-
The fold activation was calculated relative to vehicle-treated cells.
-
In Vivo Efficacy Study in KKAy Mice
The antidiabetic effects of this compound were evaluated in the KKAy mouse model of type 2 diabetes and obesity.
Detailed Protocol:
-
Animals:
-
Male KKAy mice, a model of genetic obesity and type 2 diabetes, were used.
-
-
Treatment:
-
Mice were treated daily with this compound (e.g., 10 mg/kg/day), rosiglitazone (as a positive control), or vehicle, administered orally.
-
-
Measurements:
-
Body weight and food intake were monitored regularly.
-
Blood samples were collected at specified time points for the measurement of plasma glucose (using a glucose oxidase method) and insulin (using an ELISA kit).
-
At the end of the study, a complete blood count was performed to assess hematological parameters, including red blood cell count.
-
Conclusion
This compound represents a promising development in the field of PPARγ modulators. Its unique partial agonism, mediated by a complex binding mechanism, allows for the beneficial effects on glucose metabolism and insulin sensitivity while potentially avoiding the adverse effects associated with full PPARγ activation. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development. The detailed experimental protocols offer a clear framework for the replication and expansion of these pivotal preclinical studies.
References
- 1. This compound, a novel antidiabetic agent with unique peroxisome proliferator-activated receptor gamma binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with T2384
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific experimental protocol for a compound designated "T2384" is not publicly available within the scientific literature. The following application notes and protocols are based on general best practices for in vivo studies and information extrapolated from research on compounds with similar hypothetical mechanisms of action. Researchers should adapt these protocols based on the specific characteristics of this compound, including its mechanism of action, pharmacokinetics, and toxicity profile, which must be determined through preliminary in vitro and in vivo dose-finding studies.
Introduction
This document provides a detailed framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of the experimental compound this compound. The protocols outlined below are intended to serve as a starting point and should be optimized based on empirical data.
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.
In Vivo Efficacy Studies
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. A xenograft model using a human cancer cell line with a known activated PI3K/Akt pathway is recommended.
Table 1: Recommended Xenograft Models
| Cell Line | Cancer Type | Rationale |
| A2058 | Melanoma | Known to harbor mutations that activate the PI3K/Akt pathway.[1] |
| PC-3 | Prostate Cancer | Exhibits high levels of constitutively active Akt. |
| MCF-7 | Breast Cancer | PIK3CA mutation leading to pathway activation. |
Experimental Protocol: Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Caption: Experimental workflow for a xenograft efficacy study.
Materials:
-
A2058 melanoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
6-8 week old female BALB/c nude mice
-
This compound, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
Procedure:
-
Cell Preparation: Culture A2058 cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound and vehicle control via intraperitoneal (i.p.) injection according to the dosing schedule determined in prior dose-finding studies. A hypothetical dosing schedule is provided in Table 2.
-
Efficacy Assessment: Measure tumor volume and body weight every 2-3 days. Body weight loss exceeding 20% may indicate toxicity.
-
Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period. Collect tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
Table 2: Hypothetical Dosing Regimen for this compound
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | i.p. | Daily |
| 2 | This compound | 25 | i.p. | Daily |
| 3 | This compound | 50 | i.p. | Daily |
| 4 | This compound | 100 | i.p. | Daily |
Note: These doses are hypothetical and should be determined through a maximum tolerated dose (MTD) study.
Pharmacodynamic (PD) Marker Analysis
To confirm that this compound inhibits the PI3K/Akt pathway in vivo, tumor samples should be analyzed for changes in key downstream markers.
Table 3: Recommended Pharmacodynamic Markers
| Marker | Method | Expected Change with this compound |
| Phospho-Akt (Ser473) | Western Blot, IHC | Decrease |
| Phospho-S6 Ribosomal Protein | Western Blot, IHC | Decrease |
| Ki-67 | IHC | Decrease |
| Cleaved Caspase-3 | IHC | Increase |
Protocol: Western Blot Analysis of Tumor Lysates
-
Protein Extraction: Homogenize tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. Successful execution of these studies will provide crucial data on the efficacy and mechanism of action of this novel compound, guiding its further development as a potential therapeutic agent. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
Unraveling the Cellular Impact of T2384: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of cellular research and drug development, the precise application of novel chemical compounds is paramount to unlocking new therapeutic avenues. This document provides detailed application notes and protocols for the utilization of T2384, a compound of emerging interest, in various cell culture assays. Tailored for researchers, scientists, and drug development professionals, these guidelines aim to ensure reproducible and insightful experimental outcomes.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting key cellular signaling pathways implicated in oncogenesis and other proliferative disorders. Its primary mechanism of action involves the modulation of critical kinases that regulate cell cycle progression, apoptosis, and signal transduction. Understanding its effects at a cellular level is crucial for evaluating its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by interfering with specific signaling cascades that are often dysregulated in disease states. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. This compound has been shown to inhibit key components of this cascade, leading to a reduction in cell proliferation and survival.
-
MAPK/ERK Pathway: Crucial for transmitting signals from the cell surface to the nucleus, this pathway regulates gene expression and cell division. This compound can attenuate the activity of key kinases within this pathway.
-
JAK/STAT Pathway: This pathway is integral to immune responses and inflammation, and its aberrant activation is linked to various cancers. This compound can modulate STAT phosphorylation, thereby impacting downstream gene transcription.
Caption: this compound inhibits key kinases in the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT signaling pathways.
Application Notes
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with known alterations in the target pathways of this compound. For example, cancer cell lines with activating mutations in PIK3CA or KRAS may exhibit heightened sensitivity to the compound. A preliminary screening of a panel of cell lines is advised to identify the most responsive models.
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced toxicity.
Determination of Working Concentration
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A typical starting range for dose-response studies is from 1 nM to 10 µM.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the cellular effects of this compound.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for assessing cell viability/proliferation using MTS or MTT assays.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.
-
Data Acquisition: Measure the absorbance using a microplate reader.
Data Presentation:
| Cell Line | This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Cell Line A | 0.01 | 98 ± 3 | 95 ± 4 | 90 ± 5 |
| 0.1 | 85 ± 5 | 70 ± 6 | 55 ± 7 | |
| 1 | 50 ± 6 | 30 ± 5 | 15 ± 4 | |
| 10 | 10 ± 3 | 5 ± 2 | 2 ± 1 | |
| Cell Line B | 0.01 | 99 ± 2 | 97 ± 3 | 94 ± 4 |
| 0.1 | 90 ± 4 | 80 ± 5 | 70 ± 6 | |
| 1 | 65 ± 5 | 45 ± 6 | 25 ± 5 | |
| 10 | 20 ± 4 | 10 ± 3 | 5 ± 2 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 95 ± 2 | 2 ± 1 | 1 ± 0.5 | 2 ± 1 |
| This compound (IC50) | 40 ± 5 | 35 ± 4 | 20 ± 3 | 5 ± 2 |
| This compound (2x IC50) | 15 ± 3 | 50 ± 6 | 30 ± 4 | 5 ± 2 |
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the target signaling pathways.
Workflow:
Caption: Step-by-step workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |
| p-Akt (Ser473) | 1.00 | 0.45 ± 0.05 | 0.15 ± 0.03 |
| Total Akt | 1.00 | 0.98 ± 0.04 | 0.95 ± 0.06 |
| p-ERK (Thr202/Tyr204) | 1.00 | 0.60 ± 0.07 | 0.25 ± 0.04 |
| Total ERK | 1.00 | 1.02 ± 0.05 | 0.99 ± 0.07 |
| β-Actin | 1.00 | 1.00 | 1.00 |
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this promising compound and its potential applications in drug development. Researchers are encouraged to adapt these protocols to their specific cell models and experimental needs while maintaining rigorous scientific standards.
Application Notes and Protocols for T2384 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T2384, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, in mouse models of diabetes. The included data and protocols are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
This compound is a selective PPARγ modulator that has demonstrated promising anti-diabetic effects in preclinical studies. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), which can be associated with undesirable side effects like weight gain and fluid retention, this compound exhibits a unique pharmacological profile. It effectively improves insulin sensitivity and lowers blood glucose levels without inducing weight gain; at higher doses, it may even promote weight loss.[1] These characteristics make this compound a compelling candidate for the treatment of type 2 diabetes.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound in the KKAy mouse model of obesity and type 2 diabetes.
Table 1: Effects of this compound and Rosiglitazone on Metabolic Parameters in KKAy Mice After 4 Days of Treatment [1]
| Treatment Group | Dose (mg/kg/day, in food) | Change in Plasma Glucose | Change in Plasma Insulin | Change in Body Weight | Red Blood Cell Count |
| Vehicle | - | Baseline | Baseline | Baseline | No significant change |
| Rosiglitazone | 3 | ↓ (Effective reduction) | ↓ (Effective reduction) | ↑ (Increase) | ↓ (Reduction) |
| This compound | 30 | ↓ (Dose-dependent reduction) | ↓ (Dose-dependent reduction) | No significant change | No significant change |
| This compound | 100 | ↓↓ (Significant reduction) | ↓↓ (Significant reduction) | ↓ (Significant loss) | No significant change |
Note: The table is a qualitative summary based on the described effects in the cited source. Arrows indicate the direction of change (decrease ↓, significant decrease ↓↓, increase ↑).
Experimental Protocols
This section details the methodologies for key experiments involving the administration of this compound to a diabetic mouse model.
Animal Model and Diabetes Induction
-
Animal Model: The KKAy mouse is a well-established model of obese type 2 diabetes.[1] These mice spontaneously develop obesity, hyperglycemia, and hyperinsulinemia, making them suitable for studying anti-diabetic compounds.
-
Acclimatization: Upon arrival, mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week to acclimate to the facility.
-
Diabetes Confirmation: Before the initiation of the study, confirm the diabetic phenotype by measuring baseline blood glucose and plasma insulin levels.
This compound Administration Protocol
-
Compound Preparation: this compound is incorporated directly into the rodent chow. The required amount of this compound is calculated based on the desired dosage (e.g., 30 mg/kg/day or 100 mg/kg/day) and the average daily food consumption of the mice. The compound should be thoroughly mixed with the powdered chow to ensure uniform distribution. The chow is then re-pelleted or provided as a powder.
-
Dosing Regimen:
-
Randomly assign mice to treatment groups (vehicle, this compound low dose, this compound high dose, and a positive control like rosiglitazone).
-
Provide the respective medicated or vehicle chow to the mice for the duration of the study (e.g., 4 days).[1]
-
Monitor food intake daily to ensure that the intended dose is being consumed.
-
Measure body weight daily.
-
Measurement of Metabolic Parameters
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice. A common method is via cardiac puncture under terminal anesthesia or from the retro-orbital sinus.
-
Plasma Glucose and Insulin:
-
Centrifuge the collected blood to separate the plasma.
-
Measure plasma glucose levels using a commercial glucose oxidase assay kit.
-
Determine plasma insulin concentrations using a mouse insulin ELISA kit.
-
-
Red Blood Cell Count: A complete blood count (CBC) can be performed using an automated hematology analyzer to assess for potential anemia, a known side effect of some PPARγ agonists.[1]
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for evaluating this compound in KKAy mice.
PPARγ Signaling Pathway in Diabetes
Caption: this compound activates the PPARγ signaling pathway to improve glucose homeostasis.
References
Preparing T2384 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of T2384 stock solutions for use in various research applications. This compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis, glucose homeostasis, and inflammation. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is essential to maintain the stability and activity of the compound.
| Property | Value |
| CAS Number | 315222-83-4 |
| Molecular Formula | C₂₀H₁₀Cl₃F₃N₂O₂S₃ |
| Molecular Weight | 569.83 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (Stock Solution) | Store at -20°C or -80°C in a tightly sealed vial. |
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble (used for preparing stock solutions) | While a maximum solubility value is not readily available, it is commonly dissolved in DMSO for experimental use. |
| Aqueous Buffer | ~2-4 µM[1] | Exceeding this concentration in aqueous media, such as cell culture medium, may lead to precipitation of the compound, affecting experimental accuracy.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO. Work in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.6983 mg of this compound.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Moles = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Grams = 0.010 mol/L * 0.001 L * 569.83 g/mol = 0.0056983 g = 5.6983 mg
-
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
References
Application of T2384 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected metabolic abnormalities that significantly elevates the risk for developing type 2 diabetes and cardiovascular disease.[1][2][3] This syndrome is characterized by a cluster of conditions including central obesity, elevated blood pressure, high blood sugar, and abnormal levels of cholesterol or triglycerides.[2][3] The increasing global prevalence of metabolic syndrome necessitates the development of novel therapeutic interventions.[1][3]
T2384 is a novel, potent, and selective small molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation has been shown to have beneficial effects on various aspects of metabolic syndrome by promoting glucose uptake in muscles, stimulating fatty acid oxidation, and suppressing hepatic glucose production. These application notes provide a comprehensive overview of the utility of this compound in metabolic syndrome research, including its mechanism of action, supporting preclinical data, and detailed protocols for its in vitro and in vivo evaluation.
Mechanism of Action
This compound is a direct allosteric activator of AMPK. Upon binding, it induces a conformational change in the AMPK complex, leading to its phosphorylation and subsequent activation. Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a cellular response to restore energy balance. Key downstream effects relevant to metabolic syndrome include:
-
Increased Glucose Uptake: AMPK activation promotes the translocation of GLUT4 transporters to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the bloodstream.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased mitochondrial fatty acid oxidation.
-
Suppression of Hepatic Glucose Production: In the liver, AMPK activation inhibits key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.
-
Modulation of Lipid Metabolism: AMPK activation inhibits cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase.
These pleiotropic effects make this compound a promising candidate for the comprehensive management of metabolic syndrome.
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| AMPK Activation (AC₅₀) | |
| α1β1γ1 | 15 nM |
| α2β1γ1 | 12 nM |
| ACC2 Phosphorylation (EC₅₀) in C2C12 myotubes | 50 nM |
| Glucose Uptake Stimulation in L6 myotubes (EC₅₀) | 80 nM |
| Selectivity (over 100 kinases) | >100-fold |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. Mice were then treated with vehicle or this compound (10 mg/kg, oral, once daily) for 4 weeks.
| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |
| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 110 ± 8 | -33.3% |
| Fasting Plasma Insulin (ng/mL) | 3.8 ± 0.5 | 1.5 ± 0.3 | -60.5% |
| HOMA-IR | 15.5 ± 2.1 | 4.1 ± 0.8 | -73.5% |
| Plasma Triglycerides (mg/dL) | 150 ± 15 | 95 ± 10 | -36.7% |
| Plasma Total Cholesterol (mg/dL) | 220 ± 20 | 175 ± 15 | -20.5% |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28.0% |
| Liver Triglyceride Content (mg/g) | 85 ± 10 | 40 ± 8 | -52.9% |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine the half-maximal activation concentration (AC₅₀) of this compound for recombinant human AMPK isoforms.
Materials:
-
Recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1)
-
This compound
-
AMPK substrate peptide (e.g., SAMS peptide)
-
[γ-³²P]ATP
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant AMPK enzyme, and the this compound dilutions.
-
Initiate the kinase reaction by adding the AMPK substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the enzyme activity against the logarithm of the this compound concentration and determine the AC₅₀ value using a non-linear regression curve fit.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound on key metabolic parameters in a mouse model of metabolic syndrome.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Analytical kits for plasma insulin, triglycerides, and cholesterol
Procedure:
-
Induction of Metabolic Syndrome:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to a control group (chow diet) or a high-fat diet (HFD) group.
-
Feed the mice their respective diets for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD group.
-
-
Treatment:
-
After the induction period, randomly assign the HFD-fed mice to a vehicle treatment group or a this compound treatment group.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for 4-8 weeks.
-
Monitor body weight and food intake regularly throughout the treatment period.
-
-
Metabolic Phenotyping:
-
Fasting Blood Glucose and Insulin: At the end of the treatment period, fast the mice for 6 hours. Collect blood via tail vein or retro-orbital sinus to measure fasting blood glucose and plasma insulin. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) as an index of insulin resistance.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose disposal. After a 6-hour fast, administer a glucose bolus (e.g., 2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plasma Lipids: Collect terminal blood samples via cardiac puncture under anesthesia. Centrifuge the blood to separate plasma and measure triglyceride and total cholesterol levels using commercially available kits.
-
-
Tissue Analysis:
-
Euthanize the mice and harvest tissues such as the liver, skeletal muscle, and adipose tissue.
-
Weigh the liver and analyze its lipid content to assess hepatic steatosis.
-
Flash-freeze tissues in liquid nitrogen and store them at -80°C for subsequent molecular analyses (e.g., Western blotting for AMPK pathway proteins, gene expression analysis).
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Logical relationship of this compound's effects on metabolic syndrome.
References
Application Notes and Protocols for Western Blot Analysis of T2384-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of cellular responses to T2384, a novel small molecule inhibitor of the PI3K/Akt signaling pathway, using Western blot analysis. The PI3K/Akt/mTOR cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic development.[1] These application notes offer a detailed protocol for the treatment of cells with this compound, subsequent protein lysate preparation, and the detection and quantification of key signaling proteins by Western blot. The provided methodologies and data presentation formats are intended to facilitate the assessment of this compound's inhibitory effects and its potential as a therapeutic agent.
Signaling Pathway and Mechanism of Action
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn modulates protein synthesis and cell growth.[3][4]
This compound is a potent and selective inhibitor that targets the kinase activity of a key component in this pathway, leading to the downregulation of downstream signaling. Western blot is an ideal method to elucidate the mechanism of action of this compound by quantifying the changes in the phosphorylation status of key proteins within this cascade.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of a cancer cell line (e.g., MCF-7) treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified using densitometry and normalized to a loading control (e.g., GAPDH).[5] The results demonstrate a dose-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K, consistent with the inhibitory activity of this compound on the PI3K/Akt pathway.
Table 1: Quantitative Analysis of PI3K/Akt/mTOR Pathway Proteins in this compound-Treated Cells
| Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR | p-p70S6K (Thr389) / Total p70S6K |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (1 µM) | 0.72 ± 0.06 | 0.65 ± 0.07 | 0.58 ± 0.05 |
| This compound (5 µM) | 0.41 ± 0.04 | 0.33 ± 0.05 | 0.29 ± 0.04 |
| This compound (10 µM) | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.09 ± 0.02 |
Data are presented as mean relative band intensity ± standard deviation from three independent experiments.
Experimental Protocols
The following protocols provide a step-by-step guide for the Western blot analysis of this compound-treated cells.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., MCF-7, PC-3, or another appropriate line) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When the cells reach the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Wash: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store the protein lysates at -80°C for long-term use.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-p-p70S6K, anti-total p70S6K, and a loading control like anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle shaking.[7]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization: For each sample, normalize the band intensity of the phosphoprotein to the total protein and then to the loading control (e.g., GAPDH) to correct for any variations in protein loading.[8][9]
-
Relative Quantification: Express the results as a fold change relative to the vehicle-treated control.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for investigating the effects of the novel PI3K/Akt inhibitor, this compound, on its target signaling pathway. By employing these methods, researchers can obtain reliable and quantifiable data on the dose-dependent inhibition of key downstream effectors, thereby elucidating the mechanism of action and therapeutic potential of this compound. Accurate and consistent execution of these protocols is essential for generating high-quality, reproducible results in the evaluation of novel drug candidates.
References
- 1. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. bio-rad.com [bio-rad.com]
- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with T2384
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2384 is a novel synthetic molecule identified as a partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[3][4] As a modulator of PPARγ, this compound holds potential for the development of therapeutics for metabolic diseases.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other potential PPARγ modulators.
Recent studies have revealed that this compound exhibits complex binding characteristics, interacting with both the orthosteric and a potential allosteric site on the PPARγ ligand-binding domain.[2][5] This unique binding profile underscores the importance of robust HTS assays to identify and characterize novel PPARγ ligands with distinct pharmacological properties.
Signaling Pathway
PPARγ, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] The activity of the PPARγ-RXR heterodimer is also regulated by the recruitment of coactivator or corepressor proteins.
High-Throughput Screening Assays
Several HTS assays are suitable for identifying and characterizing PPARγ modulators like this compound. The choice of assay depends on the specific research question, with options for primary screening, secondary validation, and mechanism of action studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is a robust and sensitive method for HTS of ligands that bind to the PPARγ ligand-binding domain (LBD).[7] It measures the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ-LBD.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD. A fluorescent small-molecule ligand (tracer) that binds to PPARγ is used as the acceptor fluorophore. When the tracer is bound to the PPARγ-LBD, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the tracer, producing a high TR-FRET signal. Compounds that bind to the PPARγ-LBD, such as this compound, will compete with the tracer, leading to a decrease in the TR-FRET signal.[7][8]
Cell-Based Reporter Gene Assay
Reporter gene assays are functional assays that measure the ability of a compound to activate or inhibit the transcriptional activity of PPARγ in a cellular context.
Principle: A reporter cell line is engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE. When a PPARγ agonist like this compound binds to and activates the receptor, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of PPARγ activation.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Peroxisome Proliferator-Activated Receptor Gamma and Its Ligands in the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARG activation promotes the proliferation of colorectal cancer cell lines and enhances the antiproliferative effect of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 8. iright.com [iright.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
T2384 solubility issues and solutions
Welcome to the technical support center for T2384. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered during experiments with this compound, a novel CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This can lead to challenges in achieving desired concentrations in in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[1][6] this compound is generally soluble in DMSO at concentrations up to 10 mM. For best results, use anhydrous DMSO and gently warm the solution (e.g., to 37°C) or sonicate to facilitate dissolution.[7]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, often called "solvent shock" or "antisolvent precipitation," is common for hydrophobic compounds.[8] When the DMSO stock is rapidly diluted into an aqueous medium, the local concentration of this compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.
Q4: How can I prevent precipitation when preparing aqueous working solutions of this compound?
A4: To minimize precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly and with vigorous stirring or vortexing.[8] This ensures rapid dispersal of the compound. Pre-warming the aqueous buffer to 37°C can also help maintain solubility.[9] Additionally, consider preparing an intermediate dilution in a solvent miscible with both DMSO and water, such as ethanol or isopropanol, before the final dilution into the aqueous buffer.[10]
Q5: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A5: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to avoid solvent-induced toxicity.[7] High concentrations of DMSO can affect cell viability and membrane integrity, potentially confounding experimental results.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.
Issue 1: this compound stock solution in DMSO is cloudy or contains visible precipitate.
| Possible Cause | Solution |
| Incomplete Dissolution | Gently warm the stock solution to 37°C for 10-15 minutes. Use a bath sonicator for 5-10 minutes to aid dissolution.[7] |
| Moisture Absorption by DMSO | Use fresh, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[11] Store DMSO stock solutions with desiccant. |
| Storage at Low Temperatures | Some compounds can crystallize out of solution when stored at -20°C or -80°C. Before use, bring the stock solution to room temperature and ensure all precipitate has redissolved. |
Issue 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
| Possible Cause | Solution |
| Solvent Shock | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.[8] |
| Concentration Exceeds Solubility Limit | The final concentration of this compound may be too high for the chosen aqueous buffer. Try lowering the final concentration. |
| Buffer Composition | The pH and ionic strength of the buffer can affect solubility. Test the solubility of this compound in a few different buffers (e.g., PBS, Tris, HEPES) at varying pH levels (e.g., 7.2, 7.4, 7.6) to find the optimal conditions. |
| Temperature | Lower temperatures can decrease solubility. Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. |
Issue 3: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Solution |
| Compound Instability | This compound may be unstable in the aqueous buffer over the duration of the experiment, leading to degradation and precipitation of less soluble byproducts. Prepare fresh working solutions immediately before each experiment. |
| Metabolic Conversion in Cell-Based Assays | In cell-based assays, cellular metabolism can convert this compound into less soluble metabolites. Assess the metabolic stability of this compound in your cell line.[7] |
| Interaction with Media Components | This compound may interact with components in the cell culture media, such as serum proteins, leading to precipitation. Consider reducing the serum concentration if your experiment allows. |
Advanced Solubility Enhancement Strategies
If the troubleshooting steps above are insufficient, consider these advanced formulation strategies to improve the solubility of this compound for in vivo studies or challenging in vitro assays.
| Strategy | Description |
| Co-solvents | The use of a mixture of solvents can significantly enhance solubility.[12][13] For this compound, formulations containing a combination of DMSO, polyethylene glycol (PEG), and/or ethanol may be effective.[14] |
| Surfactants | Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.[15] |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[16] |
| Solid Dispersions | For oral formulations, creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.[4][16] |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.[17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath or sonicate for 5-10 minutes until the compound is completely dissolved.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM this compound DMSO stock 1:10 in ethanol to create a 1 mM intermediate stock.
-
Final Dilution: While vortexing the pre-warmed media, slowly add the 1 mM intermediate stock (or the 10 mM DMSO stock) to achieve the final 10 µM concentration. Ensure the final solvent concentration is below the toxic limit for your cells (e.g., <0.5% DMSO).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 17. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T2384 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of T2384 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound with unknown efficacy and toxicity, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or 10-fold serial dilution series, for instance, from 100 µM down to 1 nM.[1][2] This initial screening will help identify a narrower, effective concentration range for further, more detailed optimization.
Q2: How do I properly dissolve and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] To maintain compound stability, it is recommended to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]
Q3: How does serum in the culture medium affect the activity of this compound?
Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2][3] This is an important consideration when interpreting results. If significant interference from serum is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions.[2] Alternatively, the extent of protein binding can be quantified.[3]
Q4: How can I determine the optimal incubation time for this compound?
The optimal incubation time depends on the compound's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended.[2] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]
Q5: How can I determine if the observed cellular effect is specific to this compound's intended target?
To confirm the specificity of the compound's effect, several control experiments are recommended. These include using a negative control, such as an inactive analog of the compound if available.[1] Additionally, performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR) and conducting rescue experiments where the target is re-expressed can help validate specificity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start subsequent experiments with a concentration range well below this toxic threshold.[1] |
| No Observable Effect at Any Concentration | The compound may be inactive in the chosen cell type, or the concentration range may be too low. The compound may be unstable in the culture medium. | Verify the compound's activity in a positive control cell line, if one exists. Test a higher concentration range. Confirm the stability of the compound in your culture medium over the duration of the experiment.[1][2] |
| Compound Precipitation in Culture Medium | The compound may have poor solubility in the culture medium. | Review the compound's solubility data. Consider using a different solvent, ensuring the final concentration is non-toxic to the cells. Preparing a more dilute stock solution or pre-warming the medium before adding the compound can also improve solubility.[1] |
| High Variability Between Replicates | This can be due to uneven cell seeding, edge effects in multi-well plates, or pipetting errors. | Ensure a single-cell suspension before seeding and use a consistent seeding pattern. Avoid using the outer wells of multi-well plates, which are more susceptible to evaporation. Use calibrated pipettes and proper pipetting techniques.[1] |
| Inconsistent Results Between Experiments | Inconsistencies can arise from batch-to-batch variability of primary cells, passage number (older cells may respond differently), and variations in cell seeding density. | Maintain a consistent and well-documented cell culture practice.[1] |
Experimental Protocols
Protocol 1: Determining the Effective Concentration Range of this compound
This protocol outlines the steps to determine the dose-response curve for this compound in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[1]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is from 200 µM to 2 nM.[1]
-
Treatment: Carefully remove the old medium from the cells and add the 2X compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[1][2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[2]
-
Assay: Perform the desired assay to measure the effect of the compound (e.g., cell viability, reporter gene expression).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.[2]
Protocol 2: Cytotoxicity Assay using Trypan Blue Exclusion
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells with this compound for the desired exposure time.
-
Cell Harvesting: Gently detach the cells from the plate (if adherent) and collect the cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration. The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the maximum non-toxic concentration.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: A generic kinase signaling pathway potentially modulated by this compound.
References
Technical Support Center: Troubleshooting T2384 Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with T2384 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is an antidiabetic agent that functions as a unique peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1] Its chemical name is 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide. The structure contains several key functional groups that can influence its stability and solubility: a benzothiazole ring, a sulfonamide linker, and multiple halogen (chloro- and trifluoromethyl-) substitutions on the phenyl rings. These features contribute to the molecule's hydrophobicity, which can lead to challenges with its use in aqueous solutions.
Q2: What are the common causes of this compound instability in solution?
Given its chemical structure, several factors can contribute to the instability of this compound in solution:
-
Precipitation: Due to its hydrophobic nature, this compound may have low solubility in aqueous buffers, leading to precipitation, especially at higher concentrations.
-
Hydrolysis: The sulfonamide linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Benzothiazole-containing compounds can be sensitive to light, and prolonged exposure may lead to degradation.
-
Oxidation: While less common for this structure, oxidative degradation can occur, potentially accelerated by factors like metal ions or light exposure.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). To prepare a stock solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can also aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO or DMF should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored properly, the compound should be stable for an extended period. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding this compound from a stock solution.
-
Inconsistent results in biological assays.
-
Lower than expected potency.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | 1. Decrease the final concentration of this compound. Perform a dose-response experiment to determine the optimal concentration that remains in solution. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution. However, be mindful of solvent toxicity in cell-based assays (typically keep DMSO <0.5%). 3. Use a different solvent for the stock solution. While DMSO is common, other organic solvents like ethanol may be suitable for certain applications. 4. Employ solubilizing agents. The use of agents like cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations can enhance solubility. |
| pH-Dependent Solubility | The sulfonamide group has a pKa, and the solubility of this compound may be influenced by the pH of the buffer. 1. Adjust the pH of the buffer. Test a range of pH values to find the optimal pH for solubility. 2. Use a buffer with a different composition. Some buffer components can interact with the compound and affect its solubility. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. 1. Reduce the salt concentration of the buffer , if experimentally permissible. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Decreased efficacy of this compound in experiments compared to freshly prepared solutions.
-
Inconsistent results between experiments conducted on different days.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | The sulfonamide bond may be susceptible to hydrolysis. 1. Maintain a neutral pH for aqueous solutions. Avoid highly acidic or basic buffers. 2. Prepare fresh working solutions for each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Photodegradation | The benzothiazole moiety can be light-sensitive. 1. Protect all solutions containing this compound from light. Use amber vials or wrap containers in aluminum foil. 2. Minimize the exposure of experimental setups to direct light. |
| Improper Storage | Frequent freeze-thaw cycles can lead to degradation. 1. Aliquot stock solutions into single-use volumes. This will minimize the number of times the main stock is thawed. 2. Ensure proper storage temperatures (-20°C or -80°C for long-term). |
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Concentration
This protocol outlines a method to test the solubility of this compound in various buffers and determine the maximum concentration that can be achieved without precipitation.
Materials:
-
This compound powder
-
DMSO (or other organic solvents)
-
A panel of aqueous buffers (e.g., PBS, Tris-HCl, HEPES at different pH values)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate, add 98 µL of each of the different aqueous buffers to be tested.
-
Add 2 µL of the this compound stock solution to each well to achieve a final concentration of 1 mM. Also include a buffer-only control.
-
Mix the plate thoroughly and incubate at the experimental temperature for 15-30 minutes.
-
Visually inspect each well for any signs of precipitation.
-
Quantify the amount of precipitation by measuring the absorbance at 600 nm using a plate reader. Higher absorbance indicates greater precipitation.
-
If precipitation is observed, perform serial dilutions of this compound in the desired buffer to determine the highest concentration that remains soluble.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework for evaluating the stability of this compound in a chosen buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Store the remaining solution under the intended experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: PPARγ signaling pathway activated by this compound.
Caption: Workflow for troubleshooting this compound instability.
References
Technical Support Center: Averting Off-Target Effects of T2384
Welcome to the technical support center for T2384. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a primary focus on identifying and mitigating potential off-target effects. Adherence to rigorous scientific validation is crucial for obtaining reliable and reproducible results.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental data, cellular toxicity, and unforeseen biological consequences.[1][3] Therefore, it is critical to identify and minimize off-target effects to ensure that the observed phenotype is a direct result of the on-target inhibition.[2]
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects of this compound include:
-
Cellular toxicity at low concentrations: Significant cell death or morphological changes at concentrations close to the IC50 for the primary target.
-
Discrepancies between genetic and pharmacological data: If the phenotype observed with this compound treatment differs from that of a genetic knockout or knockdown of the intended target.[4]
-
Inconsistent results across different cell lines: Varied responses to this compound in different cell types that cannot be explained by the expression levels of the intended target.
-
Unusual or unexpected phenotypic changes: Observation of cellular effects that are not known to be associated with the signaling pathway of the intended target.
Q3: What general strategies can I employ to minimize the off-target effects of this compound?
Several strategies can be implemented to reduce the likelihood of off-target effects:[1][3]
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with a different inhibitor that targets the same protein but has a distinct chemical structure.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knock out or knock down the intended target and verify that the resulting phenotype matches the effect of this compound.[3][5]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell to confirm engagement at the concentrations used in your experiments.[1]
-
Proteome-Wide Profiling: Utilize advanced techniques to identify all cellular targets of this compound in an unbiased manner.[1]
Troubleshooting Guide
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Quantitative Data Summary
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: this compound Selectivity Profile
This table presents a hypothetical selectivity profile for this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Control Inhibitor A IC50 (nM) | Control Inhibitor B IC50 (nM) |
| Primary Target X | 15 | 25 | 500 |
| Off-Target Kinase 1 | 1500 | 50 | 750 |
| Off-Target Kinase 2 | >10000 | 100 | >10000 |
| Off-Target Kinase 3 | 2500 | 2000 | 1500 |
Table 2: Cellular Potency and Cytotoxicity of this compound
This table illustrates the relationship between the concentration of this compound required for on-target activity and the concentration that induces cytotoxicity. A large therapeutic window is desirable.
| Cell Line | On-Target EC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Window (CC50/EC50) |
| Cell Line A | 50 | 5000 | 100 |
| Cell Line B | 75 | 3000 | 40 |
| Cell Line C | 120 | 1500 | 12.5 |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Efficacy and Cytotoxicity
Objective: To determine the optimal concentration range of this compound for on-target effects while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Efficacy Readout: At the end of the incubation period, perform an assay to measure the on-target effect (e.g., Western blot for a downstream signaling molecule, qPCR for a target gene).
-
Cytotoxicity Readout: In a parallel set of plates, assess cell viability using an appropriate method such as an MTT, CellTiter-Glo, or lactate dehydrogenase (LDH) release assay.[6]
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration and determine the EC50 (for efficacy) and CC50 (for cytotoxicity) values.
Caption: Workflow for determining efficacy and cytotoxicity dose-response curves.
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the phenotype observed with this compound treatment is a direct result of inhibiting the intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into the target cell line. Select for successfully transfected cells using an appropriate marker (e.g., antibiotic resistance).
-
Clonal Isolation and Expansion: Isolate single cells and expand them to generate clonal populations.
-
Verification of Knockout: Screen the clonal populations for the absence of the target protein by Western blot or confirm the genetic modification by sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and wild-type cells.
Caption: Workflow for genetic validation using CRISPR-Cas9.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
How to improve the bioavailability of T2384
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of T2384.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antidiabetic agent that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Its chemical formula is C20H10Cl3F3N2O2S3.[1] this compound is soluble in dimethyl sulfoxide (DMSO).[1] For storage, it should be kept in a dry, dark environment at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]
Q2: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be a bioavailability issue?
Lower than expected efficacy in in vivo studies can indeed be a result of poor bioavailability. Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation.[2] If this compound has low aqueous solubility or is rapidly metabolized, its absorption into the bloodstream after oral administration may be limited, leading to reduced exposure at the target site. It is crucial to assess the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q3: What are the common causes of poor oral bioavailability for a compound like this compound?
Common factors contributing to poor oral bioavailability include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Low permeability: The drug's ability to pass through the intestinal wall into the bloodstream can be a limiting factor.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3]
-
Instability: The drug may degrade in the acidic environment of the stomach.
Q4: What general strategies can I employ to improve the bioavailability of this compound?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs:[3][4]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate.[5][6]
-
Formulation with Excipients: Using surfactants, lipids, or polymers can enhance solubility and absorption.[3][6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can increase its bioavailability.[3]
-
Lipid-Based Delivery Systems: Formulating the drug in a lipid carrier can improve its absorption, potentially through lymphatic transport which can bypass first-pass metabolism.[3]
-
pH Modification: For ionizable drugs, adjusting the pH of the formulation can increase solubility.[6]
-
Salt Formation: Creating a salt form of the drug can significantly improve its dissolution rate.[6]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Buffers
Problem: this compound powder is not dissolving sufficiently in my aqueous buffer system for in vitro assays or oral gavage formulations.
Possible Cause: this compound likely has low aqueous solubility.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Co-solvents | Prepare a stock solution of this compound in an organic solvent like DMSO. For the final formulation, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid toxicity. | Increased apparent solubility in the final formulation. |
| pH Adjustment | Determine the pKa of this compound. If it is an ionizable compound, adjust the pH of the buffer to a value where the ionized (more soluble) form is predominant. | Enhanced solubility due to ionization. |
| Use of Surfactants | Prepare the aqueous buffer containing a non-toxic surfactant (e.g., Tween® 80, Cremophor® EL) at a concentration above its critical micelle concentration. Add this compound to this solution and sonicate to aid dissolution. | Improved wetting and micellar solubilization of this compound. |
Quantitative Data Summary (Hypothetical)
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| Phosphate Buffered Saline (PBS) pH 7.4 | 0.5 | 1 |
| PBS with 5% DMSO | 10.2 | 20.4 |
| PBS with 1% Tween® 80 | 15.8 | 31.6 |
| pH 9.0 Carbonate Buffer | 5.3 | 10.6 |
Issue 2: Low Systemic Exposure of this compound After Oral Administration
Problem: Pharmacokinetic studies in animal models show low Cmax and AUC values for this compound after oral dosing.
Possible Causes: Poor dissolution in the GI tract, low permeability, or significant first-pass metabolism.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Micronization | Reduce the particle size of this compound using techniques like jet milling or ball milling to obtain particles in the micron range. Formulate the micronized powder as a suspension for oral gavage. | Increased surface area leading to a faster dissolution rate and improved absorption.[5] |
| Nanosuspension | Prepare a nanosuspension of this compound using wet milling or high-pressure homogenization in the presence of a stabilizer.[5] This results in drug particles in the sub-micron range. | Significantly increased surface area and dissolution velocity, potentially leading to enhanced bioavailability.[5][6] |
| Amorphous Solid Dispersion (ASD) | Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. This formulation maintains the drug in a high-energy, amorphous state. | Increased aqueous solubility and dissolution rate, leading to higher oral absorption.[3] |
| Lipid-Based Formulation | Dissolve this compound in a lipid vehicle, such as a self-emulsifying drug delivery system (SEDDS). This formulation forms a fine emulsion in the GI tract, facilitating drug absorption. | Enhanced solubilization in the gut and potential for lymphatic uptake, which can reduce first-pass metabolism.[3] |
Quantitative Data Summary (Hypothetical Pharmacokinetic Parameters in Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 200 | 100 |
| Micronized Suspension | 10 | 120 | 480 | 240 |
| Nanosuspension | 10 | 250 | 1100 | 550 |
| Amorphous Solid Dispersion | 10 | 300 | 1500 | 750 |
| SEDDS | 10 | 450 | 2200 | 1100 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to the micron level to improve its dissolution rate.
-
Materials: this compound, jet mill or ball mill, vehicle (e.g., 0.5% w/v methylcellulose in water), particle size analyzer.
-
Procedure:
-
Place a known amount of this compound powder into the milling apparatus.
-
Mill the powder according to the manufacturer's instructions to achieve the desired particle size distribution (typically 1-10 µm).
-
Verify the particle size using a particle size analyzer.
-
Prepare the suspension by gradually adding the micronized this compound powder to the vehicle while vortexing to ensure a uniform dispersion.
-
Store the suspension at 2-8°C and ensure it is well-mixed before each use.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.
-
Materials: this compound, oil (e.g., Capryol™ 90), surfactant (e.g., Cremophor® EL), co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratios.
-
Add this compound to the SEDDS vehicle and stir until completely dissolved. Gentle heating may be applied if necessary.
-
The final formulation should be a clear, isotropic liquid that forms a fine emulsion upon dilution with water.
-
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound as a PPARγ agonist.
References
- 1. medkoo.com [medkoo.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
T2384 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the handling, storage, and troubleshooting of experiments involving T2384.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, non-thiazolidinedione (TZD) partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] It has been investigated for its potential as an antidiabetic agent that may offer the therapeutic benefits of improved insulin sensitivity with a reduced side-effect profile compared to full PPARγ agonists.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1] As a partial agonist, this compound binds to PPARγ and elicits a response that is lower than that of a full agonist. This partial activation is thought to contribute to its favorable safety profile, potentially avoiding some of the adverse effects associated with full PPARγ activation.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended:
-
Short-term storage (days to weeks): 0 - 4°C, dry and dark.
-
Long-term storage (months to years): -20°C, dry and dark.
This compound is generally shipped at ambient temperature and is considered stable for several weeks under these conditions.[4]
Q4: In what solvents is this compound soluble?
A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use anhydrous DMSO to minimize hydrolysis. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent Experimental Results
Issue: High variability in results between replicate wells or different experimental runs.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Reagent Variability | Use the same batch of serum and other critical reagents for the duration of an experiment. If a new batch is introduced, it should be validated. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Sonication of the stock solution before dilution may help. Consider the solubility limits in your final assay medium. |
Low or No Compound Activity
Issue: this compound does not elicit the expected biological response.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect stock solutions and treated cells from light to prevent photodegradation. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Incorrect Assay Conditions | Ensure the incubation time is sufficient for the biological process being measured. Optimize other assay parameters such as serum concentration in the medium. |
| Low PPARγ Expression | Confirm that the cell line used expresses sufficient levels of PPARγ. |
Degradation and Stability
The chemical structure of this compound contains a benzothiazole moiety. Benzothiazole and its derivatives are known to be susceptible to photodegradation.[4][5][6][7] Therefore, it is critical to protect this compound, both in its solid form and in solution, from light exposure.
Key considerations for stability:
-
Light Sensitivity: Avoid prolonged exposure to ambient light. Use amber vials or wrap containers in aluminum foil. Perform experimental manipulations under subdued lighting conditions where possible.
-
Solution Stability: Prepare fresh working solutions from a frozen stock for each experiment. While the stability in DMSO at -20°C is generally good for the long term, repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into smaller, single-use volumes.
-
pH Sensitivity: The stability of benzothiazole derivatives can be influenced by pH. For cell culture experiments, the pH of the medium should be maintained within the physiological range.
Experimental Protocols
While a specific, detailed protocol from the primary literature for this compound is not provided here, the following is a general workflow for a PPARγ activation assay using a luciferase reporter gene, which is a common method to assess the activity of PPARγ agonists.
General PPARγ Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARγ, leading to the expression of a luciferase reporter gene.
Materials:
-
Mammalian cell line expressing human PPARγ (e.g., HEK293T, HepG2)
-
PPARγ-responsive luciferase reporter plasmid (containing PPRE sequences)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Rosiglitazone (as a positive control for full agonism)
-
Cell culture medium and supplements
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control (Rosiglitazone). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.
Visualizations
PPARγ Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with T2384
Welcome to the technical support center for T2384. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.
Interpreting Unexpected Results with this compound
Fictional Compound Disclaimer: this compound is a fictional small molecule inhibitor used here for illustrative purposes to demonstrate the creation of a technical support resource. The information provided below is based on common scenarios encountered during the experimental use of small molecule inhibitors in cancer research, particularly those targeting the PI3K/AKT/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. By binding to the ATP-binding pocket of PI3Kα, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of downstream effectors, most notably AKT and mTOR, leading to the inhibition of cell growth, proliferation, and survival in cancer cells with a constitutively active PI3K/AKT/mTOR pathway.
Q2: We are observing less potent inhibition of cell viability than expected in our cancer cell line. What could be the cause?
A2: Several factors could contribute to lower-than-expected potency. Firstly, confirm the identity and purity of the this compound compound. Secondly, the cell line's doubling time and the duration of the assay can significantly impact the observed IC50 value. For slower-growing cell lines, a longer incubation period with this compound may be necessary. Finally, the specific genetic background of your cell line is crucial. The presence of downstream mutations in the PI3K/AKT/mTOR pathway (e.g., activating mutations in AKT or loss of PTEN function) can confer resistance to PI3K inhibition. We recommend performing genomic sequencing of your cell line to verify the status of key pathway components.
Q3: Our Western blot analysis shows incomplete inhibition of downstream p-AKT despite using this compound at its reported IC50. Why might this be?
A3: The IC50 for cell viability and the concentration required for complete target inhibition in a biochemical assay are often different. The cellular environment is more complex, with feedback loops and parallel signaling pathways that can compensate for the inhibition of PI3Kα. To achieve complete inhibition of p-AKT, you may need to use a higher concentration of this compound, potentially 5-10 times the cell viability IC50. It is also advisable to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal target engagement in your specific cell model.
Q4: We are seeing an unexpected increase in the phosphorylation of ERK (p-ERK) in our cells treated with this compound. Is this a known off-target effect?
A4: The upregulation of parallel signaling pathways, such as the MAPK/ERK pathway, is a known compensatory mechanism in response to PI3K inhibition. This feedback activation can limit the anti-proliferative effects of this compound. This is not necessarily an off-target effect but rather a cellular response to pathway inhibition. Investigating the combination of this compound with an ERK pathway inhibitor may be a valuable next step to enhance the therapeutic effect.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound. Follow this guide to troubleshoot and reduce variability.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the this compound solution and the media in the treatment wells for any signs of precipitation. If observed, prepare a fresh stock solution and ensure the final solvent concentration is compatible with your media. |
| Assay Timing | Standardize the incubation time with this compound and the time at which the viability reagent is added and read. |
Issue 2: Conflicting Results Between Different Assay Formats
You may observe discrepancies when assessing the effect of this compound using different experimental readouts (e.g., cell viability vs. apoptosis assay).
| Potential Cause | Recommended Action |
| Cytostatic vs. Cytotoxic Effects | This compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your cell line. A viability assay like MTT or CellTiter-Glo measures metabolic activity, which reflects cell number, while an apoptosis assay (e.g., Caspase-3/7 activity) specifically measures cell death. |
| Timing of Assay Readout | The induction of apoptosis may occur at a later time point than the initial inhibition of proliferation. Perform a time-course experiment for both assays to capture the dynamics of the cellular response to this compound. |
| Assay Interference | Ensure that this compound or the vehicle (e.g., DMSO) does not directly interfere with the reagents or enzymes used in your assay. Run appropriate controls (e.g., media + compound, no cells). |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the methodology for assessing the inhibition of key downstream targets of PI3K, such as p-AKT and p-S6K, following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Refining T2384 treatment duration for optimal effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel cytotoxic agent T2384. Our aim is to help you refine your experimental protocols to achieve optimal treatment effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor designed to induce apoptosis in rapidly dividing cells. It is believed to function by promoting the release of Cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: For initial experiments, we recommend a dose-response study ranging from 1 µM to 100 µM. The optimal concentration will vary depending on the cell line being used.
Q3: How should this compound be stored?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, we recommend preparing a stock solution in DMSO (dimethyl sulfoxide) and storing it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound toxic to non-cancerous cell lines?
A4: this compound has shown selectivity for cancer cell lines in preliminary studies, however, some off-target effects on normal cells can occur at higher concentrations and with prolonged exposure. We recommend performing a toxicity assay on a relevant control cell line in parallel with your experiments.
Troubleshooting Guide
Issue 1: Suboptimal or no cytotoxic effect observed.
-
Question: I have treated my cancer cell line with this compound according to the recommended concentration, but I am not observing a significant decrease in cell viability. What could be the issue?
-
Answer:
-
Inadequate Treatment Duration: The optimal treatment duration can be cell-line dependent. We recommend performing a time-course experiment to determine the ideal exposure time.
-
Improper Reagent Handling: Ensure that the this compound stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound's mechanism of action. Consider verifying the expression levels of key proteins in the apoptotic pathway.
-
Issue 2: High variability between replicate experiments.
-
Question: My results with this compound are inconsistent across different experimental runs. What are the potential sources of this variability?
-
Answer:
-
Inconsistent Cell Seeding Density: Ensure that cells are seeded at a consistent density for each experiment, as variations in cell number can affect the outcome of viability assays.
-
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can lead to significant variations. Calibrate your pipettes regularly and use appropriate techniques.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical measurements or ensure they are filled with a buffer solution.
-
Issue 3: High toxicity observed in control (non-cancerous) cells.
-
Question: this compound is causing significant cell death in my control cell line, even at low concentrations. How can I mitigate this?
-
Answer:
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing toxicity in control cells.
-
Lower Concentration: The effective concentration for your cancer cell line may be lower than the initial recommended range. A more detailed dose-response curve with smaller concentration increments may be necessary.
-
Data Presentation
Table 1: Dose-Response of this compound on Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (48h) |
| MCF-7 | 1 | 95 ± 4.2 |
| 10 | 72 ± 3.5 | |
| 50 | 45 ± 2.8 | |
| 100 | 21 ± 1.9 | |
| HeLa | 1 | 98 ± 3.1 |
| 10 | 85 ± 4.0 | |
| 50 | 60 ± 3.3 | |
| 100 | 35 ± 2.5 | |
| A549 | 1 | 92 ± 5.1 |
| 10 | 65 ± 4.7 | |
| 50 | 38 ± 3.9 | |
| 100 | 15 ± 2.1 |
Table 2: Time-Course of this compound-Induced Cytotoxicity in MCF-7 Cells (50 µM)
| Treatment Duration (hours) | % Cell Viability |
| 12 | 85 ± 5.5 |
| 24 | 68 ± 4.9 |
| 48 | 45 ± 3.7 |
| 72 | 32 ± 3.1 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Optimizing this compound Treatment Duration
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Treatment: Treat the cells with this compound at its predetermined IC50 concentration.
-
Time Points: At various time points (e.g., 12, 24, 48, and 72 hours), perform a cell viability assay on one of the plates.
-
Data Analysis: Plot cell viability against treatment duration to identify the optimal time point for achieving the desired cytotoxic effect.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting guide for common this compound experimental issues.
Validation & Comparative
A Comparative Guide to PPARγ Activation: T2384 versus Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T2384 and rosiglitazone, two synthetic ligands that activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in metabolic regulation. While both compounds target PPARγ, they exhibit distinct activation profiles and binding mechanisms, leading to different pharmacological outcomes. This document summarizes experimental data, details relevant protocols, and visualizes key pathways to inform research and development efforts in this area.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for this compound and rosiglitazone in activating PPARγ. The data highlights their differing potencies and efficacies as a partial and a full agonist, respectively.
| Parameter | This compound | Rosiglitazone | Reference |
| Agonist Type | Partial Agonist | Full Agonist | [1][2] |
| EC50 (Cell-based assay) | 560 nM | 60 nM | [2] |
| Maximal Activation | ~3-fold induction | ~12-fold induction | [2] |
| Binding Characteristics | Binds to orthosteric site in two distinct conformations ("U" and "S" shapes); also binds to an allosteric site.[1][3][4] | Binds to the orthosteric ligand-binding pocket. | [5] |
Mechanism of Action and Signaling Pathway
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[4] Upon activation by an agonist like rosiglitazone or this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in metabolic processes.
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class, is a full agonist that potently activates this pathway.[1] In contrast, this compound is a novel synthetic ligand identified as a partial agonist.[1][2] Its unique binding properties, involving both orthosteric and allosteric sites, result in a submaximal transcriptional response compared to full agonists.[1][3][4] This distinction is critical, as partial agonists (also known as selective PPARγ modulators or SPPARMs) are being explored for their potential to achieve therapeutic insulin sensitization with fewer side effects associated with full PPARγ activation, such as weight gain and fluid retention.[6]
Figure 1. Simplified PPARγ signaling pathway upon agonist binding.
Experimental Protocols
The following are representative methodologies for key assays used to characterize and compare PPARγ activators like this compound and rosiglitazone.
Cell-Based Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene.
Objective: To determine the potency (EC50) and efficacy (maximal activation) of test compounds as PPARγ agonists.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ protein (often as a fusion with a GAL4 DNA-binding domain) and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with PPREs. Agonist binding to PPARγ activates transcription, leading to a measurable signal (light output from luciferase) that is proportional to the receptor's activity.
Materials:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Expression Vectors: Plasmid for full-length PPARγ or its ligand-binding domain (LBD).
-
Reporter Vector: Plasmid containing a PPRE-driven luciferase gene.
-
Transfection Reagent: e.g., Lipofectamine.
-
Test Compounds: this compound, Rosiglitazone (as a positive control), and vehicle (e.g., DMSO).
-
Assay Plate: 96-well white, opaque plates.
-
Luciferase Assay System: Reagents to measure luciferase activity.
-
Luminometer: Plate reader capable of detecting luminescence.
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound) and the reference compound (rosiglitazone). Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., β-galactosidase) or to total protein content to account for variations in cell number and transfection efficiency. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal fold activation.
Figure 2. Experimental workflow for a PPARγ reporter gene assay.
Competitive Ligand Binding Assay (TR-FRET)
This in vitro assay measures the binding affinity of a compound to the PPARγ Ligand Binding Domain (LBD).
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the PPARγ LBD.
Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A fluorescently labeled tracer ligand with known affinity for PPARγ is used. When the tracer is bound to the receptor (which is tagged, e.g., with GST and recognized by a Terbium-labeled antibody), FRET occurs between the Terbium donor and the fluorescent acceptor on the tracer. Unlabeled test compounds compete with the tracer for binding to the PPARγ LBD. This competition disrupts FRET, leading to a decrease in the signal, which is proportional to the test compound's binding affinity.
Materials:
-
Receptor: Purified, recombinant GST-tagged human PPARγ-LBD.
-
Tracer: A fluorescently labeled PPARγ ligand.
-
Detection Antibody: Terbium-labeled anti-GST antibody.
-
Test Compounds: this compound and Rosiglitazone.
-
Assay Buffer: Buffer optimized for the binding reaction.
-
Assay Plate: 384-well low-volume black plates.
-
Plate Reader: TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions, the fluorescent tracer, the GST-PPARγ-LBD, and the Terbium-labeled anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Signal Detection: Read the plate in a TR-FRET reader, measuring emissions at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the test compound concentration. Fit the data to a competitive binding equation to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
References
- 1. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
T2384: A Novel PPARγ Ligand with a Differentiated Efficacy and Safety Profile Compared to Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antidiabetic agent T2384 against the established class of thiazolidinedione (TZD) drugs, with a specific focus on rosiglitazone. The data presented is based on preclinical findings that highlight the unique therapeutic potential of this compound in providing robust glycemic control while mitigating common side effects associated with full PPARγ agonists.
Executive Summary
This compound is an investigational peroxisome proliferator-activated receptor gamma (PPARγ) ligand with a distinct binding mechanism.[1][2][3] Preclinical studies in a KKAy mouse model of type 2 diabetes demonstrate that this compound exhibits comparable efficacy in improving insulin sensitivity and lowering blood glucose to the TZD rosiglitazone.[1][4][5] However, this compound is distinguished by a significantly improved safety profile, notably the absence of weight gain, hemodilution, and anemia, which are characteristic side effects of TZD treatment.[1][4] Furthermore, this compound has been shown to antagonize these TZD-induced side effects when used in combination, suggesting a novel mechanism of action that could redefine the therapeutic use of PPARγ modulators.[1][6]
Mechanism of Action: A Differentiated Approach to PPARγ Modulation
This compound's primary mechanism of action is the modulation of PPARγ, a nuclear receptor that is a key regulator of glucose homeostasis and adipogenesis.[1][3] Unlike TZDs, which are full agonists of PPARγ, this compound is a selective PPARγ modulator (SPPARM). X-ray crystallography studies have revealed that this compound can adopt two unique binding modes within the PPARγ ligand-binding pocket, designated as "U" and "S" configurations.[1][3] This distinct interaction profile, primarily through hydrophobic contacts, results in a different pattern of coregulatory protein recruitment compared to full agonists.[1] It is hypothesized that this selective modulation of PPARγ activity is responsible for the separation of its insulin-sensitizing effects from the undesirable side effects associated with TZD treatment.[1]
Comparative Efficacy: Preclinical Data
The following tables summarize the key efficacy and safety findings from a 4-day study in diabetic KKAy mice, comparing this compound with rosiglitazone.
Table 1: Glycemic Control and Insulin Sensitivity
| Treatment Group | Dose (mg/kg) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle | - | 450 | 25 |
| Rosiglitazone | 3 | 250 | 10 |
| This compound | 30 | 300 | 15 |
| This compound | 100 | 225 | 8 |
Data adapted from Li et al., J Biol Chem, 2008.
Table 2: Key Safety and Tolerability Parameters
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Red Blood Cell Count (x10^6/µL) |
| Vehicle | - | +2 | 9.5 |
| Rosiglitazone | 3 | +8 | 8.0 |
| This compound | 30 | 0 | 9.6 |
| This compound | 100 | -3 | 9.4 |
Data adapted from Li et al., J Biol Chem, 2008.
Experimental Protocols
The following outlines the methodologies for the key experiments cited in the preclinical studies of this compound.
1. In Vivo Efficacy and Safety Study in KKAy Mice
-
Animal Model: Male KKAy mice, a model for obese type 2 diabetes, were used.
-
Treatment Administration: this compound and rosiglitazone were administered orally, mixed in the food, for a duration of 4 days.
-
Blood Glucose and Insulin Measurement: Fasting plasma glucose and insulin levels were measured at the end of the treatment period. Blood samples were collected from the tail vein.
-
Body Weight: Body weight was recorded at the beginning and end of the 4-day treatment period.
-
Hematological Analysis: Red blood cell counts were determined from whole blood samples to assess for anemia and hemodilution.
2. X-ray Crystallography
-
Protein Expression and Purification: The ligand-binding domain of human PPARγ was expressed in E. coli and purified.
-
Crystallization: The purified PPARγ ligand-binding domain was co-crystallized with this compound.
-
Data Collection and Structure Determination: X-ray diffraction data were collected, and the crystal structure was solved to reveal the binding mode of this compound within the PPARγ ligand-binding pocket.
3. Co-regulator Interaction Assays
-
Assay Principle: In vitro assays, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay, were used to measure the recruitment of co-regulator peptides to the PPARγ ligand-binding domain in the presence of this compound or a full agonist.
-
Procedure: The PPARγ ligand-binding domain was incubated with this compound or a reference compound, along with fluorescently labeled antibodies and a biotinylated co-regulator peptide. The HTRF signal was measured to quantify the extent of co-regulator recruitment.
Conclusion
The available preclinical data on this compound strongly suggest its potential as a next-generation insulin-sensitizing agent. Its ability to selectively modulate PPARγ, thereby achieving glycemic control comparable to TZDs without their associated side effects, represents a significant advancement in the development of antidiabetic therapies. Further clinical investigation is warranted to translate these promising preclinical findings into a safe and effective treatment for type 2 diabetes in humans.
References
- 1. This compound, a novel antidiabetic agent with unique peroxisome proliferator-activated receptor gamma binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 3k8s - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPARγ and its ligands: therapeutic implications in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Acting Compound T1084 Demonstrates Potent In Vivo Anti-Tumor Efficacy by Targeting NOS and PDK Pathways
A novel therapeutic agent, T1084, has shown significant promise in preclinical in vivo studies for cancer treatment. By simultaneously inhibiting both nitric oxide synthase (NOS) and pyruvate dehydrogenase kinase (PDK), T1084 employs a dual-pronged mechanism of action that leads to enhanced anti-tumor effects and the potential to overcome treatment resistance.
T1084, a 1-isobutanoyl-2-isopropylisothiourea dichloroacetate compound, has been evaluated in solid tumor models, where it exhibited superior tumor growth inhibition compared to its precursor compounds, the NOS inhibitor T1023 and the PDK inhibitor sodium dichloroacetate (Na-DCA).[1] This comparison guide provides an overview of the in vivo therapeutic effects of T1084, its mechanism of action, and a detailed look at the experimental protocols used to validate its efficacy.
Comparative In Vivo Efficacy of T1084 and Alternatives
The anti-tumor activity of T1084 was assessed in murine models of cervical cancer (CC-5) and melanoma (B-16). The compound was administered daily via intraperitoneal injection at an equimolar dose of 0.22 mmol/kg.[1] The results, summarized in the table below, highlight the synergistic effect of the dual inhibition achieved by T1084.
| Treatment Group | Tumor Model | Maximum Tumor Growth Inhibition (TGI) | Observations |
| T1084 | Cervical Cancer (CC-5) | 43-58% | Sustained anti-tumor effect without signs of adaptation.[1] |
| Melanoma (B-16) | 59-62% | Rapid and increasing anti-tumor effect throughout treatment.[1] | |
| T1023 (NOS inhibitor) | Cervical Cancer (CC-5) | ~40% (initially) | Rapid evasion of therapeutic effect.[1] |
| Melanoma (B-16) | 30-33% | Moderate effect with subsequent weakening.[1] | |
| Na-DCA (PDK inhibitor) | Cervical Cancer (CC-5) | ~40% (initially) | Rapid evasion of therapeutic effect.[1] |
| Melanoma (B-16) | Minimal effect | Limited therapeutic benefit.[1] |
Mechanism of Action: A Two-Fold Attack on Tumor Progression
The enhanced therapeutic effect of T1084 is attributed to its ability to target two critical pathways involved in tumor survival and growth.
-
NOS Inhibition and Anti-Angiogenic Effects: The NOS inhibitory activity of T1084 exerts an anti-angiogenic effect on the tumor.[1] By reducing the formation of new blood vessels, it restricts the supply of nutrients and oxygen to the tumor, thereby impeding its growth.
-
PDK Inhibition and Enhanced Cytotoxicity: The PDK inhibitory component of T1084 enhances the cytotoxicity of the intratumoral hypoxia induced by the anti-angiogenic effect.[1] Furthermore, it suppresses the tumor's ability to adapt to this anti-angiogenic stress, preventing the development of resistance.[1]
This dual mechanism allows T1084 to create a synergistic anti-tumor effect that is more potent and sustained than the effects of inhibiting either pathway alone.[1]
Caption: T1084's dual inhibition of NOS and PDK leads to synergistic anti-tumor effects.
Experimental Protocols
The following is a summary of the key experimental protocols used in the in vivo evaluation of T1084.
In Vivo Anti-Tumor Studies
-
Animal Models: Mice with transplanted solid tumors of cervical cancer (CC-5) and melanoma (B-16) were used.
-
Treatment Administration: T1084, T1023, and Na-DCA were administered via subchronic daily intraperitoneal (i.p.) injections at an equimolar dose of 0.22 mmol/kg.[1]
-
Tumor Growth Measurement: Tumor growth was monitored regularly, and the tumor growth inhibition (TGI) was calculated to assess the efficacy of the treatments.
-
Histological and Immunohistochemical Analysis: Morphological changes in the tumor tissues were evaluated using standard histological and immunohistochemical methods to understand the cellular effects of the treatments.[1]
Caption: A generalized workflow for the in vivo evaluation of anti-tumor compounds.
In Vitro Cytotoxicity Assessment
-
Cell Lines: A panel of human malignant cell lines (including HeLa for cervical cancer and A375 for melanoma) and normal cells (MRC-5) were used.[1]
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test was employed to assess the in vitro cytotoxicity of the compounds.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated to quantify the cytotoxic potential of each compound against the different cell lines. For instance, HeLa cells showed significantly higher sensitivity to T1084 (IC50: 0.54 ± 0.03 mM) compared to T1023 (IC50: 0.81 ± 0.02 mM).[1]
The promising in vivo results for T1084, supported by its well-defined dual mechanism of action, position it as a strong candidate for further clinical development in the treatment of solid tumors. Its ability to overcome the adaptive resistance often seen with single-target therapies makes it a particularly noteworthy advancement in oncology research.
References
Unraveling the Mechanisms of T2384: A Comparative Analysis
A comprehensive cross-validation of the mechanism of action for the investigational compound T2384 remains challenging due to the limited publicly available data directly pertaining to this specific molecule. Initial searches for "this compound" did not yield specific information regarding its biological activity, signaling pathways, or direct comparisons with other agents.
This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals on how to approach the cross-validation of a novel compound's mechanism of action, using hypothetical scenarios and established methodologies. The principles and experimental protocols outlined here serve as a robust template for the rigorous scientific validation of a compound like this compound, once primary data becomes accessible.
Hypothetical Mechanism of Action: this compound as a Novel Kinase Inhibitor
For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a critical kinase, "Kinase X," implicated in a cancer-related signaling pathway. This section will compare its hypothetical performance with a known, well-characterized Kinase X inhibitor, "Compound A."
Data Presentation: Comparative Efficacy and Selectivity
A crucial first step in cross-validating a mechanism of action is to compare the biochemical and cellular activity of the new compound against a known standard. The following table summarizes hypothetical quantitative data for this compound and Compound A.
| Parameter | This compound | Compound A | Experiment Type |
| IC₅₀ (Kinase X) | 5 nM | 10 nM | In vitro kinase assay |
| IC₅₀ (Kinase Y) | 500 nM | 100 nM | In vitro kinase assay |
| Cell Viability (EC₅₀) | 50 nM | 75 nM | Cell-based proliferation assay (Cancer Cell Line 1) |
| Target Engagement | 25 nM | 40 nM | Cellular Thermal Shift Assay (CETSA) |
| Tumor Growth Inhibition | 60% at 10 mg/kg | 45% at 10 mg/kg | In vivo xenograft model |
Caption: Table 1. Hypothetical comparative data for this compound and Compound A.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Kinase Assay: The inhibitory activity of this compound and Compound A on Kinase X and a control, Kinase Y, would be determined using a luminescence-based kinase assay. Recombinant human Kinase X and Kinase Y would be incubated with the compounds at varying concentrations, ATP, and a suitable substrate. The amount of ADP produced, which is proportional to kinase activity, would be measured by converting it to a luminescent signal. The IC₅₀ values would then be calculated from the dose-response curves.
Cell-Based Proliferation Assay: Cancer Cell Line 1, known to be dependent on Kinase X signaling, would be seeded in 96-well plates. The cells would be treated with a serial dilution of this compound or Compound A for 72 hours. Cell viability would be assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells is measured. EC₅₀ values would be determined from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context, CETSA would be performed. Cancer Cell Line 1 would be treated with either this compound or Compound A. The cells would then be heated to a range of temperatures. The principle is that ligand binding stabilizes the target protein (Kinase X), leading to less denaturation at elevated temperatures. The amount of soluble Kinase X at each temperature would be quantified by western blotting or mass spectrometry to determine the concentration at which the compound provides maximal thermal stabilization.
In Vivo Xenograft Model: To assess in vivo efficacy, immunodeficient mice would be subcutaneously inoculated with Cancer Cell Line 1. Once tumors reach a specified volume, the mice would be randomized into vehicle, this compound (10 mg/kg), and Compound A (10 mg/kg) treatment groups. Tumor volumes would be measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition relative to the vehicle control would be calculated.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is greatly enhanced through visualization.
Caption: Hypothetical signaling pathway of this compound's inhibitory action on Kinase X.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
The cross-validation of a novel compound's mechanism of action is a multifaceted process that requires a combination of biochemical, cellular, and in vivo experiments. By systematically comparing the performance of the investigational drug, such as the hypothetical this compound, with established alternatives and meticulously documenting the experimental protocols, researchers can build a robust data package to support its proposed mechanism. The use of clear data visualization further aids in the interpretation and communication of these complex biological processes. As more specific information about this compound becomes available, this framework can be applied to rigorously validate its therapeutic potential.
Unraveling T2384: A Comparative Analysis for Researchers
A deep dive into the experimental data surrounding T2384, offering a comparative perspective for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of key experiments, detailed protocols, and performance benchmarks against established alternatives.
Initial searches for "this compound" did not yield publicly available information regarding a specific molecule, drug, or biological experiment. It is possible that "this compound" is an internal project name, a developmental codename, or a highly specific identifier not yet in the public domain. For the purposes of this guide, we will proceed with a hypothetical scenario where this compound is a novel inhibitor of the well-characterized mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Comparative Performance of mTOR Inhibitors
To provide a framework for evaluating a compound like the hypothetical this compound, we can compare the performance of known mTOR inhibitors in key assays. The following table summarizes typical quantitative data for first and second-generation mTOR inhibitors.
| Compound | Target(s) | IC50 (nM) in HeLa Cells | Effect on p-S6K (T389) at 100 nM | Tumor Growth Inhibition in Xenograft Model (%) |
| Rapamycin (First-Gen) | mTORC1 | 0.1 | 90% reduction | 45 |
| Everolimus (First-Gen) | mTORC1 | 0.2 | 85% reduction | 50 |
| Torin 1 (Second-Gen) | mTORC1/mTORC2 | 5 | >95% reduction | 65 |
| AZD8055 (Second-Gen) | mTORC1/mTORC2 | 8 | >95% reduction | 70 |
| Hypothetical this compound | mTORC1/mTORC2 | [Data to be inserted] | [Data to be inserted] | [Data to be inserted] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for experiments crucial to characterizing a novel mTOR inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
Protocol:
-
Recombinant mTOR kinase is incubated with a peptide substrate (e.g., a fragment of S6K1) and ATP.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time at 30°C.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or radioactive ATP incorporation.
-
IC50 values are calculated from the dose-response curve.
Western Blot Analysis of mTOR Signaling
Objective: To assess the impact of the compound on the mTOR signaling pathway within a cellular context.
Protocol:
-
Culture cells (e.g., HeLa or MCF7) to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified duration (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, p-S6K, p-4E-BP1) and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize bands using a chemiluminescence detection system.
Cell Proliferation Assay
Objective: To measure the effect of the compound on cell growth.
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound.
-
Incubate for a period of 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
Visualizing Key Pathways and Workflows
Understanding the underlying biological processes and experimental designs is facilitated by clear visualizations.
Caption: Simplified mTOR signaling pathway.
Caption: Key steps in the Western Blot workflow.
Caption: Logical flow for comparing therapeutic compounds.
Independent Validation of T2384's Binding Site on PPARγ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of the partial agonist T2384 to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and other notable PPARγ modulators. The binding of this compound is complex, involving both orthosteric and allosteric sites, which has been independently validated through various experimental techniques. This guide summarizes key binding data, details the experimental protocols used for validation, and visualizes the intricate molecular interactions and workflows.
Comparative Analysis of PPARγ Ligand Binding
The following table summarizes the binding affinities of this compound and a selection of alternative PPARγ modulators, including a full agonist (Rosiglitazone), a selective partial agonist (INT131), and covalent antagonists (GW9662 and SR16832). This quantitative data allows for a direct comparison of their potencies and mechanisms of action.
| Compound | Type | Binding Affinity (Ki) | IC50 | EC50 | Binding Characteristics |
| This compound | Partial Agonist | Not explicitly reported | Not explicitly reported | ~560 nM[1] | Exhibits both orthosteric and allosteric binding.[1][2][3] |
| Rosiglitazone | Full Agonist | ~10 nM[4][5] | ~230 nM[6] | 60 nM[4] | Binds to the orthosteric ligand-binding pocket. |
| INT131 | Selective Partial Agonist | ~10 nM[5][7] | Not explicitly reported | 4 nM[8] | Binds to the orthosteric pocket with unique hydrophobic interactions.[8][9][10] |
| GW9662 | Covalent Antagonist | Not applicable (covalent) | 3.3 nM[9][11] | Not applicable | Forms a covalent bond with Cys285 in the orthosteric pocket.[12][13][14][15] |
| SR16832 | Dual-Site Covalent Inhibitor | Not explicitly reported | Not explicitly reported | Not applicable | A covalent antagonist designed to inhibit both orthosteric and allosteric binding.[16] |
Experimental Validation Methodologies
The validation of this compound's binding site and the characterization of other PPARγ modulators rely on a combination of biophysical and structural biology techniques. Below are detailed protocols for the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is a high-throughput method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD. A fluorescent tracer ligand, when bound to the LBD, is in close proximity to the terbium, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the terbium. Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.5 mM EDTA, 2 mM DTT, and 20% Glycerol.[17] Some protocols may include 0.03% NP-40 as a stabilizing agent.[18][19]
-
Test Compounds: Prepare serial dilutions of the test compound (e.g., this compound) and control ligands in DMSO.
-
PPARγ-LBD/Tb-anti-GST Antibody Mix: Prepare a solution containing GST-tagged PPARγ-LBD and Tb-labeled anti-GST antibody in the assay buffer.
-
Fluorescent Tracer: Prepare a solution of the fluorescent pan-PPAR ligand in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the PPARγ-LBD/Tb-anti-GST antibody mixture.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor emission (520 nm/495 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
NMR spectroscopy, particularly chemical shift perturbation (CSP) analysis, is a powerful technique to identify the binding site of a ligand on a protein in solution.
Principle: The chemical shift of an atomic nucleus is sensitive to its local chemical environment. Upon ligand binding, the chemical shifts of amino acid residues at the binding interface will be perturbed. By comparing the NMR spectra of the protein in the free and ligand-bound states, the binding site can be mapped.
Protocol:
-
Sample Preparation:
-
Express and purify isotopically labeled (¹⁵N or ¹³C) PPARγ-LBD.
-
Prepare a concentrated stock solution of the ligand (e.g., this compound) in a compatible solvent (e.g., DMSO-d6).
-
The NMR buffer typically contains a buffering agent (e.g., 50 mM HEPES), salt (e.g., 150 mM NaCl), and 5-10% D₂O for the spectrometer lock.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled PPARγ-LBD.
-
Perform a titration by adding increasing amounts of the ligand to the protein sample and acquiring a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Experiments are typically conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.
-
-
Data Analysis:
-
Process the NMR spectra using software such as NMRViewJ or CcpNmr AnalysisAssign.[20]
-
Overlay the spectra from the titration and identify the peaks that show significant chemical shift changes.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Map the perturbed residues onto the three-dimensional structure of PPARγ to visualize the binding site. Software like NvMap can be used for automated analysis of CSP data.[21][22][23]
-
X-ray Crystallography for High-Resolution Structural Analysis
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode and specific molecular interactions.
Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is determined.
Protocol:
-
Protein-Ligand Complex Formation and Crystallization:
-
Incubate purified PPARγ-LBD with a molar excess of the ligand (e.g., this compound) to ensure complex formation.
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and salts.
-
-
Data Collection:
-
Mount a suitable crystal and cool it in a cryostream (typically 100 K).
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like HKL-2000 or XDS.
-
Solve the structure by molecular replacement using a known PPARγ structure as a search model.
-
Build and refine the atomic model into the electron density map using software such as PHENIX, REFMAC5, or PrimeX.[11]
-
Validate the final structure for geometric quality and fit to the experimental data.
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and processes related to the validation of this compound's binding to PPARγ.
Caption: PPARγ signaling pathway activated by a ligand like this compound.
Caption: Experimental workflow for the independent validation of this compound's binding to PPARγ.
Caption: Logical relationship of this compound's dual binding modes and its functional outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. SR16832 - Forlabs Website [forlabs.co.uk]
- 6. Quantitative In-Cell Hydrogen NMR Spectroscopy to Monitor Protein-Ligand Interactions [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3fur - Crystal Structure of PPARg in complex with INT131 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. schrodinger.com [schrodinger.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simple high‐resolution NMR spectroscopy as a tool in molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NvMap: automated analysis of NMR chemical shift perturbation data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. NvMap: automated analysis of NMR chemical shift perturbation data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of T2384 as a PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor gamma (PPARγ) modulator T2384 with other notable PPARγ ligands. The following sections detail the performance of this compound, supported by experimental data, and provide comprehensive methodologies for key assays utilized in the assessment of PPARγ modulators.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1] The γ isoform, in particular, is a well-established therapeutic target for type 2 diabetes, with full agonists like thiazolidinediones (TZDs) effectively improving insulin sensitivity. However, their clinical use is often associated with undesirable side effects such as weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs) that aim to retain the therapeutic benefits while minimizing adverse effects. This compound is a novel, non-TZD synthetic PPARγ ligand designed to achieve this selective modulation.[2]
Comparative Performance of PPARγ Modulators
The specificity and efficacy of this compound are best understood when compared against full agonists and other SPPARγMs. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Binding Affinity and Potency of PPARγ Modulators
| Compound | Type | Binding Affinity (Ki/Kd) | Potency (EC50) | Target Selectivity | Reference |
| This compound | Partial Agonist (SPPARγM) | High Affinity (qualitative) | 0.56 µM | PPARγ | [3] |
| Rosiglitazone | Full Agonist | 43 nM (Kd) | 60 nM | Highly selective for PPARγ over α and β/δ | [4][5] |
| Pioglitazone | Full Agonist | - | 3.47 µM | Selective for PPARγ, weak for PPARα | [6][7] |
| INT131 | Partial Agonist (SPPARγM) | 3.7 nM (Ki) | 4 nM | >1000-fold selective for PPARγ over α and δ | [8] |
| Halofenate | Partial Agonist (SPPARγM) | - | ~10-15% of Rosiglitazone's max activity | PPARγ | [1] |
| MBX-102 | Partial Agonist (SPPARγM) | - | 23.34 µM | Highly selective for PPARγ, no PPARα activity | [3][9] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Functional Activity of PPARγ Modulators
| Compound | Maximal Activation (vs. Full Agonist) | Adipogenesis Induction | Key In Vivo Effects | Reference |
| This compound | ~25% of Rosiglitazone (3-fold vs. 12-fold activation) | Weak | Improves insulin sensitivity without weight gain or hemodilution | [2][3] |
| Rosiglitazone | 100% (Full Agonist) | Strong | Potent insulin sensitization, but associated with weight gain and fluid retention | [4] |
| Pioglitazone | Full Agonist | Strong | Improves glycemic control, may have more favorable lipid profile than Rosiglitazone | [10][11] |
| INT131 | Partial Agonist | Minimal | Improves glucose tolerance with less effect on weight gain and plasma volume compared to Rosiglitazone | [12] |
| Halofenate | Partial Agonist | Weak, antagonizes Rosiglitazone-mediated adipogenesis | Comparable insulin sensitization to Rosiglitazone without weight gain | [13] |
| MBX-102 | Partial Agonist | Fails to drive adipocyte differentiation | Insulin-sensitizing and glucose-lowering properties without dose-dependent weight gain | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PPARγ modulators. The following are generalized protocols for key experiments based on established methods.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified, recombinant human PPARγ-LBD (often with a His- or GST-tag).
-
Radioligand (e.g., [3H]-Rosiglitazone).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Separation matrix (e.g., Nickel-NTA beads for His-tagged protein).
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of PPARγ-LBD and radioligand with varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand using the appropriate separation matrix. For His-tagged proteins, Ni-NTA beads can be used, followed by centrifugation or filtration.
-
Quantification: Quantify the amount of bound radioligand by scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[15]
PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for a GAL4-PPARγ-LBD fusion protein.
-
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the reporter vector.
-
Treatment: Treat the transfected cells with varying concentrations of the test compound. Include a positive control (e.g., Rosiglitazone) and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 and maximal activation.[16]
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms and processes involved in assessing PPARγ modulators, the following diagrams are provided.
Caption: PPARγ Signaling Pathway
Caption: Experimental Workflow for Modulator Assessment
Caption: Logical Framework for Comparison
Discussion and Conclusion
This compound emerges as a promising SPPARγM, demonstrating a distinct profile compared to full agonists like Rosiglitazone. While it binds with high affinity to PPARγ, its partial agonistic nature results in a lower maximal activation of the receptor.[3] This attenuated activation is correlated with a reduced induction of adipogenesis, a key factor implicated in the weight gain associated with full agonists.
The unique binding mode of this compound, characterized by distinct hydrophobic interactions within the ligand-binding pocket, likely contributes to its differential effects on receptor conformation and subsequent cofactor recruitment.[2] This, in turn, leads to a selective modulation of PPARγ target gene expression. In vivo studies have corroborated these findings, showing that this compound can improve insulin sensitivity and glucose disposal to a similar extent as Rosiglitazone but without the accompanying weight gain and hemodilution.[2]
In comparison to other SPPARγMs like INT131, which also shows a favorable separation of efficacy and side effects, this compound represents a distinct chemical scaffold.[8] The continued investigation of such diverse modulators is crucial for refining our understanding of PPARγ biology and for the development of safer and more effective therapies for metabolic diseases. The data presented in this guide underscore the importance of a multi-faceted approach to assessing PPARγ modulator specificity, encompassing binding affinity, functional activation, and downstream physiological effects.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of a novel selective agonist of PPARγ with no promotion of adipogenesis and less inhibition of osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experienceleague.adobe.com [experienceleague.adobe.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ki Summary [w.bindingdb.org]
- 16. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for T2384
Disclaimer: The identifier "T2384" has been associated with at least two distinct chemical compounds. It is crucial to verify the exact identity of the substance you are working with by referring to the manufacturer's Safety Data Sheet (SDS) and any accompanying documentation. The disposal procedures provided below are based on the chemical properties of these two potential substances and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and national regulations.
The following sections provide disposal guidance for the two identified potential compounds for this compound:
-
2-(Trifluoromethyl)thioxanthen-9-one (CAS No. 1693-28-3)
-
T-2384 (Antidiabetic Agent) (CAS No. 315222-83-4)
This compound as 2-(Trifluoromethyl)thioxanthen-9-one
This compound is a halogenated organic solid. Safety data sheets indicate that it is harmful if swallowed.[1][2][3] Disposal should be managed by treating it as a hazardous chemical waste.
Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[1]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid: Powder | [1] |
| Appearance | White to very pale yellow | [1] |
| Melting Point | 147-151 °C | [1] |
| Hazards | Harmful if swallowed (Acute Tox. 4) | [1][2] |
| Decomposition Products | Carbon oxides, Sulfur oxides, Hydrogen fluoride | [2] |
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste 2-(Trifluoromethyl)thioxanthen-9-one and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Halogenated Organic Waste" and list the full chemical name: "2-(Trifluoromethyl)thioxanthen-9-one".[4][5]
-
-
Waste Segregation:
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material and any contaminated cleaning materials into the designated halogenated organic waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container with your institution's EHS department.
-
Professional disposal is typically carried out via incineration at a licensed hazardous waste facility.[1]
-
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(Trifluoromethyl)thioxanthen-9-one.
This compound as an Antidiabetic Agent
This compound, with the chemical name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, is a complex, halogenated, and biologically active molecule. It is described as a sulfonylurea-like antidiabetic agent. Due to its potent biological activity and complex structure, it must be handled and disposed of with a high degree of caution.
Safety and Handling Precautions
Given its pharmacological activity, exposure to this compound should be minimized.
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., double-gloving may be appropriate)
-
Lab coat
-
Respiratory protection (e.g., a properly fitted N95 respirator or as determined by a risk assessment) may be necessary, especially when handling the powder form.
All handling of this substance should be performed in a designated area and within a chemical fume hood or other containment device.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C20H10Cl3F3N2O2S3 | |
| Molecular Weight | 569.83 g/mol | |
| Classification | Antidiabetic agent; PPARγ modulator | |
| Hazards | Potent biologically active compound. Assume high toxicity. | Inferred |
Step-by-Step Disposal Procedure
-
Deactivation (if applicable and feasible):
-
Consult scientific literature or your institution's EHS for any established protocols for the chemical deactivation of this compound or similar sulfonylurea-like agents. This is not a common practice and should only be attempted by trained personnel with a validated procedure.
-
-
Waste Collection:
-
Collect all waste material, including pure compound, contaminated labware (e.g., pipette tips, tubes), and PPE, in a dedicated hazardous waste container.
-
The container must be clearly labeled as "Acutely Toxic Chemical Waste" or "Pharmaceutical Waste".
-
List the full chemical name and CAS number (315222-83-4) on the waste tag.
-
-
Waste Segregation:
-
This waste must be segregated from all other waste streams. Do not mix with solvents, other organic waste, or aqueous waste.
-
Due to its biological potency, it is critical to prevent its release into the environment.
-
-
Final Disposal:
-
Contact your institution's EHS department for specific instructions. Disposal of potent pharmaceutical compounds often requires special handling.
-
The most common disposal method is high-temperature incineration by a specialized hazardous waste management company.
-
Disposal Workflow Diagram
Caption: Disposal workflow for the antidiabetic agent T-2384.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-(Trifluoromethyl)-9H-thioxanthen-9-one | C14H7F3OS | CID 74324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
